Limacine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
10172-02-8 |
|---|---|
Formule moléculaire |
C37H40N2O6 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(1R,15R)-9,21,26-trimethoxy-16,31-dimethyl-7,24-dioxa-16,31-diazaheptacyclo[23.6.2.23,6.115,19.08,13.028,32.023,34]hexatriaconta-3(36),4,6(35),8(13),9,11,19,21,23(34),25,27,32-dodecaen-22-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-15-13-23-19-31(42-4)32-21-27(23)28(38)17-22-9-11-26(12-10-22)44-36-25(7-6-8-30(36)41-3)18-29-34-24(14-16-39(29)2)20-33(43-5)35(40)37(34)45-32/h6-12,19-21,28-29,40H,13-18H2,1-5H3/t28-,29-/m1/s1 |
Clé InChI |
XWPNIUMAGJGPDD-FQLXRVMXSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |
Synonymes |
(1'R)-6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Limacine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Limacine, a member of the bisbenzylisoquinoline alkaloid family. This document details its chemical properties, a representative protocol for its isolation and structural elucidation, and explores a key signaling pathway associated with the biological activity of related compounds.
Chemical Identity and Properties of this compound
This compound is a complex isoquinoline (B145761) alkaloid with a bisbenzylisoquinoline scaffold. Its chemical identity is well-established through various spectroscopic and analytical techniques. The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |
| Molecular Weight | 608.7 g/mol | [1] |
| IUPAC Name | (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | [1] |
| CAS Number | 33889-68-8 | |
| Canonical SMILES | CN1CCC2=CC(=C3C=C2C@H1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | [1] |
| InChI Key | IIQSJHUEZBTSAT-FQLXRVMXSA-N | [1] |
| Appearance | Typically a white to off-white solid. | |
| Solubility | Generally soluble in organic solvents like methanol (B129727), chloroform (B151607), and DMSO. |
Experimental Protocols: Isolation and Structure Elucidation
While a specific detailed protocol for the isolation of this compound was not available in the reviewed literature, a general methodology for the extraction and purification of bisbenzylisoquinoline alkaloids from plant sources, such as Tiliacora triandra, is presented below. This is followed by the standard techniques employed for structural elucidation of this class of compounds.
Representative Isolation Protocol
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots and stems of Tiliacora triandra) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).[2][3]
-
The extraction process is often repeated multiple times to ensure a comprehensive extraction of the alkaloids.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.
-
The acidic aqueous layer is then basified with a base (e.g., NH₄OH or NaOH) to a pH of around 9-10.
-
The deprotonated alkaloids are then extracted back into an immiscible organic solvent, such as chloroform or dichloromethane.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved through repeated column chromatography or by using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid.
-
Structure Elucidation Methodology
The definitive structure of a bisbenzylisoquinoline alkaloid like this compound is determined through a combination of modern spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC, ROESY): These experiments are crucial for establishing the complete connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
-
-
-
X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Biological Activity and Signaling Pathways of Related Bisbenzylisoquinoline Alkaloids
Below is a diagram illustrating a representative experimental workflow for the isolation and bioactivity screening of a natural product like this compound, followed by a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer compounds.
The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the activation of Akt and mTORC1, which in turn promote cell proliferation and survival while inhibiting apoptosis. Bisbenzylisoquinoline alkaloids have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby exerting their anticancer effects.[6]
Conclusion
This compound is a structurally complex bisbenzylisoquinoline alkaloid with established chemical properties. While detailed experimental data on its biological activity and specific molecular targets are still emerging, the information available for structurally related compounds suggests a promising potential for this class of molecules in drug discovery, particularly in the development of novel anticancer agents. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this compound and other bisbenzylisoquinoline alkaloids. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.
References
- 1. A Comprehensive Appraisal of Bisbenzylisoquinoline Alkaloids Isolated From Genus Cyclea for Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 3. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Limacine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of Limacine, a bioactive compound of interest in various research and development fields. This document summarizes its core molecular data and sets the stage for further exploration into its biological activities and potential therapeutic applications.
Core Molecular Data
This compound, a complex alkaloid, possesses a unique molecular structure that underpins its biological activity. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C37H40N2O6 | PubChem[1] |
| Molecular Weight | 608.7 g/mol | PubChem[1] |
| IUPAC Name | (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0³²,³⁶]hexatriaconta-3(35),4,6(34),8,10,12(33),18,20,22(32),24,26,31-dodecaen-21-ol | PubChem[1] |
Logical Relationship of Core Data
The fundamental relationship between the molecular formula and molecular weight of a compound is a cornerstone of chemical science. The molecular formula provides the exact number of atoms of each element in a molecule, which is then used to calculate the molecular weight by summing the atomic weights of all constituent atoms.
Caption: Relationship between Molecular Formula and Molecular Weight.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further investigations into its mechanism of action, biological targets, and safety profile are essential for unlocking its full therapeutic potential.
References
Natural Sources of Limacine Alkaloid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limacine is a bisbenzylisoquinoline alkaloid, a class of natural products known for their significant and diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation, and an exploration of its potential biological activities through an examination of relevant signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Natural Sources of this compound
This compound has been identified in plants belonging to the Menispermaceae family, which is known to be a rich source of bisbenzylisoquinoline alkaloids. The primary documented natural sources of this compound are:
-
Cyclea barbata : An alkaloid extract from the roots of this plant has been shown to contain this compound among other bisbenzylisoquinoline alkaloids. This plant has been studied for its cytotoxic and antimalarial activities.[1]
-
Hypserpa nitida : This plant is another member of the Menispermaceae family and has been reported to contain this compound.
While direct quantitative data for this compound is scarce in publicly available literature, analysis of related bisbenzylisoquinoline alkaloids in Cyclea barbata provides an indication of the potential concentration ranges that can be expected.
Quantitative Data of Bisbenzylisoquinoline Alkaloids in Cyclea barbata
The following table summarizes the quantitative data for several bisbenzylisoquinoline alkaloids isolated from the roots of Cyclea barbata, providing a comparative context for the potential abundance of this compound.
| Alkaloid | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference |
| (+)-Tetrandrine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |
| (-)-Limacine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |
| (+)-Thalrugosine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |
| (+)-Homoaromoline | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |
| (-)-Cycleapeltine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |
Experimental Protocols: Isolation of Bisbenzylisoquinoline Alkaloids from Cyclea barbata
The following is a representative protocol for the extraction and isolation of bisbenzylisoquinoline alkaloids, including this compound, from the roots of Cyclea barbata. This protocol is based on established methods for this class of compounds.
1. Plant Material Preparation:
-
Air-dry the roots of Cyclea barbata at room temperature.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
3. Acid-Base Partitioning:
-
Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid.
-
Partition the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal compounds.
-
Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
Extract the basified aqueous solution with chloroform (B151607) to obtain the crude alkaloid fraction.
4. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids, including this compound.
5. Structure Elucidation:
-
Characterize the purified alkaloids using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their identity.
Caption: General workflow for the isolation of this compound alkaloid.
Potential Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways affected by this compound are limited, the known anti-inflammatory and cytotoxic activities of extracts from Cyclea barbata and related bisbenzylisoquinoline alkaloids suggest potential interactions with key cellular signaling cascades.[1][2] Based on this indirect evidence, the following pathways are proposed as potential targets for this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. It is hypothesized that this compound may inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer. The cytotoxic properties of bisbenzylisoquinoline alkaloids suggest that this compound might induce apoptosis in cancer cells by modulating the MAPK pathway.
Caption: Proposed activation of apoptotic MAPK signaling by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Given the cytotoxic potential of related alkaloids, it is plausible that this compound could exert its effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Conclusion
This compound, a bisbenzylisoquinoline alkaloid found in Cyclea barbata and Hypserpa nitida, represents a promising natural product for further investigation. While specific quantitative and mechanistic data are still emerging, the information on related compounds and plant extracts provides a solid foundation for future research. The proposed experimental protocols and signaling pathway interactions outlined in this guide offer a starting point for scientists and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the precise concentration of this compound in its natural sources and to validate its effects on the signaling pathways hypothesized in this document.
References
The Biosynthesis of Limacine: A Technical Guide for Researchers
Abstract
Limacine, a member of the bisbenzylisoquinoline alkaloid (BIA) family, exhibits a range of promising pharmacological activities. A comprehensive understanding of its biosynthetic pathway is paramount for advancing research and enabling metabolic engineering strategies for its sustainable production. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps from primary metabolism to the final complex molecular architecture. The pathway is elucidated based on the well-characterized biosynthesis of the structurally related bisbenzylisoquinoline alkaloid, berbamunine (B191780). This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of the key enzymes, intermediates, and regulatory mechanisms. Detailed experimental protocols for the characterization of the biosynthetic enzymes and quantitative data from heterologous production systems are also presented to facilitate further investigation and application.
Introduction
The bisbenzylisoquinoline alkaloids (BIAs) are a structurally diverse class of plant secondary metabolites, many of which possess significant medicinal properties. This compound, a notable member of this family, has garnered interest for its potential therapeutic applications. The biosynthesis of such complex natural products involves a multi-step enzymatic cascade, starting from simple amino acid precursors. This guide focuses on the elucidation of the this compound biosynthetic pathway, leveraging the current understanding of BIA metabolism, particularly the formation of the bisbenzylisoquinoline scaffold.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through the formation of two benzylisoquinoline monomer units, which are subsequently coupled and modified. The pathway can be conceptually divided into three main stages:
-
Formation of the Benzylisoquinoline Monomers: Synthesis of (S)-N-methylcoclaurine and its epimerization to (R)-N-methylcoclaurine.
-
Oxidative Coupling: Dimerization of the two N-methylcoclaurine monomers to form the core bisbenzylisoquinoline scaffold.
-
Tailoring Reactions: Post-coupling modifications to yield the final this compound structure.
A detailed schematic of the proposed biosynthetic pathway is presented below.
Formation of (S)-N-methylcoclaurine
The initial steps of the pathway involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules then undergo a Pictet-Spengler condensation to form the first benzylisoquinoline intermediate, (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions lead to the formation of (S)-N-methylcoclaurine, a crucial precursor for many BIAs.
Epimerization to (R)-N-methylcoclaurine
The formation of the bisbenzylisoquinoline scaffold of this compound requires both (S)- and (R)- enantiomers of N-methylcoclaurine. The conversion of the (S)-form to the (R)-form is catalyzed by a specific epimerase.
Oxidative Coupling and Final Modifications
The key step in the formation of the bisbenzylisoquinoline structure is the oxidative coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine. This reaction is catalyzed by a cytochrome P450 enzyme, berbamunine synthase (CYP80A1), to form berbamunine.[1]
Based on a comparison of the chemical structures of berbamunine and this compound, it is hypothesized that the biosynthesis of this compound involves an additional O-methylation step following the formation of the berbamunine scaffold. An O-methyltransferase would catalyze the methylation of the free hydroxyl group on one of the benzylisoquinoline units to yield this compound.
Diagram of the Proposed this compound Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.
Key Biosynthetic Enzymes
The biosynthesis of this compound involves a variety of enzyme classes. The table below summarizes the key enzymes and their functions in the pathway.
| Enzyme | Abbreviation | Enzyme Class | Function |
| Norcoclaurine Synthase | NCS | Pictet-Spenglerase | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. |
| Norcoclaurine 6-O-Methyltransferase | 6OMT | Methyltransferase | Methylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. |
| Coclaurine N-Methyltransferase | CNMT | Methyltransferase | N-methylates (S)-coclaurine to form (S)-N-methylcoclaurine. |
| N-Methylcoclaurine Epimerase | - | Epimerase | Converts (S)-N-methylcoclaurine to (R)-N-methylcoclaurine. |
| Berbamunine Synthase | CYP80A1 | Cytochrome P450 | Catalyzes the oxidative coupling of (S)- and (R)-N-methylcoclaurine to form berbamunine.[1] |
| O-Methyltransferase (putative) | OMT | Methyltransferase | Proposed to catalyze the final O-methylation of berbamunine to yield this compound. |
Quantitative Data
The heterologous production of bisbenzylisoquinoline alkaloids has been achieved in engineered microorganisms, providing valuable quantitative data on the efficiency of the biosynthetic pathway. The following table summarizes the production titers of berbamunine and the related bisBIA, guattegaumerine (B1218701), in engineered Saccharomyces cerevisiae.[2][3]
| Compound | Host Organism | Production Titer (mg/L) | Reference |
| Berbamunine | Saccharomyces cerevisiae | 25 | [3] |
| Guattegaumerine | Saccharomyces cerevisiae | 108 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression of Berbamunine Synthase (CYP80A1) in S. cerevisiae
This protocol describes the expression of the key dimerization enzyme in a yeast system for functional characterization.
Workflow for Heterologous Expression and Activity Assay:
Caption: A typical workflow for the heterologous expression and functional analysis of a plant cytochrome P450 enzyme in yeast.
Detailed Protocol:
-
Gene Synthesis and Cloning: The coding sequence for Berberis stolonifera berbamunine synthase (BsCYP80A1) is synthesized with codon optimization for S. cerevisiae. The gene is then cloned into a yeast expression vector, such as pESC-URA, under the control of an inducible promoter (e.g., GAL1). The vector should also contain a cytochrome P450 reductase (CPR) from a suitable plant source, such as Papaver somniferum, to ensure proper electron transfer to the P450 enzyme.[2]
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., W303) using the lithium acetate/polyethylene glycol method. Transformants are selected on appropriate synthetic defined medium lacking uracil.
-
Protein Expression: A single colony is used to inoculate a pre-culture in selective medium with glucose. After reaching saturation, the cells are transferred to a larger volume of induction medium containing galactose instead of glucose to induce the expression of CYP80A1 and CPR. The culture is incubated at 30°C with shaking for 48-72 hours.
-
Microsome Preparation (for in vitro assay):
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
In Vitro Enzyme Assay for Berbamunine Synthase
This protocol outlines the procedure for assessing the activity of the isolated microsomal fraction containing berbamunine synthase.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.5)
-
2 mM NADPH
-
Microsomal protein (50-100 µg)
-
(S)-N-methylcoclaurine (substrate, e.g., 200 µM)
-
(R)-N-methylcoclaurine (substrate, e.g., 200 µM)
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and analyze by LC-MS/MS for the presence of berbamunine.
Quantification of Bisbenzylisoquinoline Alkaloids by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and related alkaloids.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. For berbamunine, this could be m/z 609.3 -> 396.2. The specific transitions for this compound would need to be determined based on its exact mass and fragmentation pattern.
-
-
Quantification: Generate a standard curve using authentic standards of the alkaloids of interest. The concentration of the alkaloids in the samples is determined by comparing their peak areas to the standard curve.
Signaling Pathways and Regulation
The regulation of BIA biosynthesis in plants is complex and involves various transcription factors and signaling molecules. While specific regulatory networks for this compound biosynthesis have not been elucidated, it is likely governed by similar mechanisms as other BIAs. This includes the involvement of WRKY and bHLH transcription factors, which are known to regulate the expression of key biosynthetic genes in response to developmental cues and environmental stimuli.
Diagram of a Generalized Regulatory Network for BIA Biosynthesis:
Caption: A simplified model of the regulatory network controlling benzylisoquinoline alkaloid (BIA) biosynthesis.
Conclusion
This technical guide has provided a comprehensive overview of the biosynthesis of this compound, based on current knowledge of bisbenzylisoquinoline alkaloid formation. The identification of key enzymes, particularly berbamunine synthase, and the development of heterologous production platforms have significantly advanced our understanding and ability to produce these valuable compounds. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate and engineer the biosynthesis of this compound and other related alkaloids. Future research should focus on the definitive characterization of the final tailoring steps in this compound biosynthesis and the elucidation of its specific regulatory networks to enable more targeted metabolic engineering strategies.
References
- 1. EC 1.14.19.66 [iubmb.qmul.ac.uk]
- 2. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Physical and Chemical Properties of Limacine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limacine, a bisbenzylisoquinoline alkaloid identified with the Chemical Abstracts Service (CAS) number 10172-02-8 and PubChem CID 7656034, presents a complex molecular architecture that gives rise to a range of notable chemical and biological properties. As the (1β)-isomer of fangchinoline (B191232), it shares a close structural relationship with a well-studied compound, offering insights into its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its relevant signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Core Physical and Chemical Properties
This compound is a complex organic molecule with the molecular formula C₃₇H₄₀N₂O₆.[1] Its intricate structure, featuring multiple stereocenters and functional groups, dictates its physical and chemical behavior. While specific experimentally determined data for this compound are limited, much can be inferred from its isomer, fangchinoline, and general knowledge of bisbenzylisoquinoline alkaloids.
Tabulated Physical and Chemical Data
The following tables summarize the available quantitative data for this compound and its isomer, fangchinoline. It is important to note that many of the properties for this compound are computationally predicted and should be confirmed experimentally.
Table 1: Physical Properties of this compound (CID 7656034)
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₀N₂O₆ | PubChem[1] |
| Molecular Weight | 608.7 g/mol | PubChem[1] |
| Appearance | Light yellow powder (predicted) | NST Chemicals[2] |
| Solubility | Insoluble in water; Soluble in DMSO and Ethanol | Selleck Chemicals,[3] BOC Sciences[] |
| Boiling Point (Predicted) | 709.7 ± 60.0 °C at 760 mmHg | BOC Sciences[] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | BOC Sciences[] |
| Flash Point (Predicted) | 383.0 ± 32.9 °C | BOC Sciences[] |
| Vapor Pressure (Predicted) | 0.0 ± 2.3 mmHg at 25°C | BOC Sciences[] |
Table 2: Computed Chemical Properties of this compound (CID 7656034)
| Property | Value | Source |
| XLogP3 | 6.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[5] |
| Rotatable Bond Count | 6 | PubChem[5] |
| Exact Mass | 608.28863700 Da | PubChem[5] |
| Monoisotopic Mass | 608.28863700 Da | PubChem[5] |
| Topological Polar Surface Area | 72.9 Ų | PubChem[5] |
| Heavy Atom Count | 45 | PubChem[5] |
| Complexity | 963 | PubChem[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of complex natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum for this compound is available on PubChem.[5] The full interpretation of ¹H and ¹³C NMR spectra is essential for confirming the structure and stereochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The PubChem entry for the isomer, fangchinoline, provides LC-MS/MS data, showing a precursor m/z of 609.298 [M+H]⁺ and major fragment ions at 367.163757, 192.101395, 174.090256, 148.074646, and 191.093796.[6] This fragmentation pattern is characteristic of bisbenzylisoquinoline alkaloids.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl group, C-H stretching for aromatic and aliphatic moieties, C=C stretching for the aromatic rings, and C-O stretching for the ether and methoxy (B1213986) groups.
Experimental Protocols
Detailed experimental protocols are fundamental for the accurate determination of physical and chemical properties and for the isolation and synthesis of this compound.
Extraction of Bisbenzylisoquinoline Alkaloids from Plant Material
This compound has been reported in Hypserpa nitida and Cyclea barbata.[1] A general method for extracting bisbenzylisoquinoline alkaloids from plant sources is outlined below.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Infrared (IR) Spectroscopy of a Solid Sample
Synthesis
Biological Activity and Signaling Pathways
Extensive research on fangchinoline, the isomer of this compound, has revealed significant biological activities, particularly in the context of cancer and inflammation.[9][10][11][13][14][15][16][17][18][19][20] Given the structural similarity, it is highly probable that this compound exhibits a comparable pharmacological profile.
Fangchinoline has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
NF-κB and AP-1 Signaling Pathways
Fangchinoline can suppress the activation of NF-κB and AP-1, two critical transcription factors in carcinogenesis.[14] This is achieved, in part, by inhibiting the phosphorylation of IκB kinase (IKK) and p65.[14] The dual inhibition of these pathways can lead to enhanced apoptosis in cancer cells.[14]
FAK Signaling Pathway
Fangchinoline acts as a kinase inhibitor targeting Focal Adhesion Kinase (FAK).[5][21] By inhibiting the phosphorylation of FAK at Tyr397, it can suppress FAK-mediated signaling pathways, leading to reduced proliferation and invasion of cancer cells.[21]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial target of fangchinoline.[15][17] It has been shown to decrease the expression of phosphoinositide 3-kinase (PI3K) and the phosphorylation of Akt, leading to the downregulation of downstream effectors like cyclin D1 and matrix metalloproteinases (MMPs), and the upregulation of caspases, thereby inducing apoptosis.[15][17]
Conclusion
This compound is a structurally complex bisbenzylisoquinoline alkaloid with significant potential for further research and drug development. While a comprehensive experimental characterization of this compound is still needed, the available data, largely inferred from its isomer fangchinoline, point towards potent anti-cancer and anti-inflammatory activities mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of the core physical and chemical properties of this compound, offering a valuable resource for scientists and researchers in the field. Further investigation is warranted to fully elucidate the specific properties and therapeutic potential of this promising natural product.
References
- 1. This compound | C37H40N2O6 | CID 7656034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nstchemicals.com [nstchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis, characterization, and fungicidal activity of novel Fangchinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological activities of tetrandrine and fangchinoline derivatives as antitumer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inquiry Into the Discovery and History of "Limacine"
An initial investigation to construct a comprehensive technical guide on the discovery and history of a compound referred to as "Limacine" has revealed that there is no known chemical entity or drug with this name in the scientific literature. Extensive searches for "this compound" in the context of drug discovery, chemical compounds, or therapeutic agents have not yielded any relevant results.
The term "this compound" is, however, closely associated with marine biology, specifically referring to organisms within the pteropod order. The search results consistently point to two main subjects:
-
Limacina : A genus of small, swimming sea snails, commonly known as sea butterflies.[1][2] These organisms are a crucial part of the marine ecosystem. The earliest written record of a species within this genus, Limacina helicina, dates back to 1675 by Friderich Martens.[1] This species was later formally described by Constantine John Phipps in 1774.[1]
-
Clione limacina : A species of pelagic sea slug known as the "sea angel."[3] This organism is a natural predator of the Limacina sea snails. It was first described in 1676 by Friderich Martens.[3][4]
It is possible that the query for "this compound" may have been a misnomer or a misunderstanding, potentially confusing the name of these organisms with a natural product derived from them. However, there is no readily available scientific information detailing the isolation, characterization, and study of a specific compound named "this compound" from these or any other sources for the purpose of drug development.
Without a specific, identifiable compound to research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request are contingent on the existence of a body of scientific research centered around a specific molecule, which, in the case of "this compound," does not appear to exist in the public domain.
Therefore, this report concludes that the subject "this compound," as a topic for a technical guide for researchers and drug development professionals, is not substantiated by available scientific and historical records. Further clarification on the intended subject of the query would be necessary to proceed with a detailed technical analysis.
References
The Biological Activity of Limacine: An In-Depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: Limacine, a bisbenzylisoquinoline alkaloid, is the (1β)-isomer of fangchinoline (B191232).[1] Due to the limited direct research on this compound, this guide will focus on the well-documented biological activities of its stereoisomer, fangchinoline, as a proxy. Fangchinoline has garnered significant attention in pharmacological research for its potent anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This technical guide provides a comprehensive overview of the biological activities of fangchinoline, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols and signaling pathway visualizations to aid researchers in drug discovery and development.
Anticancer Activity
Fangchinoline exhibits significant antitumor activity across a range of cancer types by modulating various cellular processes including cell cycle progression, apoptosis, and metastasis.
Mechanism of Action
Fangchinoline's anticancer effects are mediated through the modulation of several key signaling pathways:
-
Induction of Apoptosis: Fangchinoline has been shown to induce apoptosis in various cancer cells. In esophageal squamous cell carcinoma (ESCC), it triggers both intrinsic and extrinsic apoptotic pathways.[1] It upregulates pro-apoptotic proteins like Noxa and DR5 while activating caspase-9 and caspase-3.[1] In gallbladder cancer cells, fangchinoline induces apoptosis by suppressing the PI3K/Akt/XIAP axis.[2]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle at the G1 phase in breast cancer and esophageal cancer cells.[1][3] This is achieved by downregulating the expression of cyclin D1, cyclin D3, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6), while increasing the expression of CDK inhibitors p21/WAF1 and p27/KIP1.[1][3]
-
Inhibition of Metastasis: Fangchinoline has been found to inhibit the invasion and metastasis of non-small cell lung cancer by reversing the epithelial-mesenchymal transition (EMT).[4] It also suppresses the migration and invasion of osteosarcoma cells.[5]
-
Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Fangchinoline inhibits the PI3K/Akt signaling pathway in several cancers, including osteosarcoma and gallbladder cancer, leading to decreased cell proliferation and survival.[2][5] In non-small cell lung cancer, it suppresses the Akt-mTOR signaling pathway.[4]
-
NF-κB Pathway: Fangchinoline has been shown to repress the activation of NF-κB, a key regulator of inflammation and cell survival, in leukemia and multiple myeloma cells.
-
EGFR Signaling: In colon adenocarcinoma, fangchinoline suppresses the EGFR-PI3K/Akt signaling pathway.[6]
-
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of fangchinoline in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Esophageal Squamous Cell Carcinoma | EC1 | 3.042 | [1] |
| Esophageal Squamous Cell Carcinoma | ECA109 | 1.294 | [1] |
| Esophageal Squamous Cell Carcinoma | Kyse450 | 2.471 | [1] |
| Esophageal Squamous Cell Carcinoma | Kyse150 | 2.22 | [1] |
| Colon Adenocarcinoma | DLD-1 | 4.53 | [6] |
| Colon Adenocarcinoma | LoVo | 5.17 | [6] |
| Human Melanoma | WM9 | 1.07 (derivative 4g) | [7] |
| Human Leukemia | HEL | ~5 | [7] |
| Human Leukemia | K562 | ~5 | [7] |
| Human Breast Cancer | MDA-MB-231 | ~5 | [7] |
| Human Prostate Cancer | PC3 | ~5 | [7] |
Note: The IC50 value for the WM9 cell line is for a derivative of fangchinoline, compound 4g.
Anti-inflammatory Activity
Fangchinoline demonstrates potent anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory pathways.
Mechanism of Action
Fangchinoline's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the activation of IKKα and IKKβ, which are crucial for the activation of NF-κB.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] In a study on experimental rheumatoid arthritis, fangchinoline treatment reduced serum levels of TNF-α and IL-6.[9] Furthermore, a derivative of fangchinoline has been shown to inhibit the release of IL-1β by targeting the NLRP3 inflammasome.[10]
Quantitative Data: In Vitro and In Vivo Effects
| Model System | Parameter Measured | Effect of Fangchinoline | Reference |
| Croton oil-induced mouse ear edema | Edema inhibition | Significant anti-inflammatory effect | [11] |
| Lipopolysaccharide/nigericin-induced THP-1 cells | IL-1β release inhibition (IC50) | 3.7 µM (for derivative 6) | [10] |
| Chondrocytes from rheumatoid arthritis rats | TNF-α protein expression reduction | 0.27-fold (2 µM), 0.53-fold (4 µM), 0.67-fold (6 µM) | [9] |
| Chondrocytes from rheumatoid arthritis rats | IL-6 level reduction | Significant reduction at 2 µM, 4 µM, and 6 µM | [9] |
Neuroprotective Effects
Fangchinoline has shown promise as a neuroprotective agent, primarily through its antioxidant and anti-inflammatory properties.
Mechanism of Action
The neuroprotective effects of fangchinoline are linked to its ability to mitigate oxidative stress and neuroinflammation. In a model of glutamate-induced oxidative damage, fangchinoline was found to protect neuronal cells by activating the Keap1-Nrf2 antioxidant signaling pathway.[12] It upregulates the expression of Nrf2 and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.[12] Furthermore, its anti-inflammatory actions, mediated by the inhibition of NF-κB and the NLRP3 inflammasome, also contribute to its neuroprotective potential by reducing the production of pro-inflammatory cytokines in the central nervous system.[8]
Cardiovascular Effects
As a bisbenzylisoquinoline alkaloid, fangchinoline is structurally related to other compounds known to have cardiovascular effects.
Mechanism of Action
The cardiovascular effects of bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) (a close structural analog of fangchinoline), are well-documented. These compounds often act as calcium channel blockers, leading to vasodilation and antihypertensive effects.[13] In a rat model of endotoxemia, fangchinoline was shown to attenuate cardiac dysfunction by inhibiting the ERK1/2 and NF-κB p65 phosphorylation pathways, reducing myocardial inflammation and apoptosis.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of fangchinoline on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., EC1, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of fangchinoline (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Flow Cytometry for Apoptosis Analysis
This protocol is used to quantify apoptosis induced by fangchinoline.
-
Cell Treatment: Seed cells in 6-well plates and treat with fangchinoline at the desired concentration (e.g., 5 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in protein expression and phosphorylation in signaling pathways.
-
Protein Extraction: Treat cells with fangchinoline, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the in vivo anticancer efficacy of fangchinoline.
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., DLD-1, 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer fangchinoline (e.g., 30 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume every 3 days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry, Western blot).[6]
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. researchhub.com [researchhub.com]
- 2. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
Preliminary Studies on the Mechanism of Action of Levo-tetrahydropalmatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound named "Limacine" did not yield publicly available scientific data. This guide therefore focuses on Levo-tetrahydropalmatine (l-THP), a well-studied isoquinoline (B145761) alkaloid, to illustrate the requested in-depth technical analysis. L-THP is presented here as a representative compound with a complex mechanism of action that has been subject to preliminary investigation.
Introduction
Levo-tetrahydropalmatine (l-THP), also known as Rotundine, is the more potent enantiomer of tetrahydropalmatine, an isoquinoline alkaloid found primarily in the Corydalis and Stephania genera of plants.[1] Traditionally used in Chinese herbal medicine, l-THP has garnered significant scientific interest for its analgesic, sedative, and anxiolytic properties.[1][2] Preliminary research indicates that its mechanism of action is multifaceted, primarily involving the modulation of several key neurotransmitter systems in the central nervous system (CNS).[2][3] This document provides a technical overview of the preliminary findings on l-THP's mechanism of action, focusing on its interaction with dopamine (B1211576) signaling pathways and its anti-inflammatory effects.
Core Mechanism: Dopamine Receptor Antagonism
The principal mechanism of action identified for l-THP is its role as an antagonist at dopamine receptors. It exhibits a non-selective binding profile, interacting with D1, D2, and D3 receptor subtypes.[1][4] This antagonism is central to its sedative, anxiolytic, and potential anti-addiction effects.[3][5]
Interaction with D1 and D2 Receptors
L-THP functions as an antagonist at both postsynaptic D1 and D2 receptors, preventing the binding of dopamine and thereby inhibiting downstream signaling cascades.[1][3][4] The blockade of D1-like receptors (Gs-coupled) prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[4][6]
Conversely, its antagonism at D2-like receptors (Gi-coupled) blocks the typical inhibitory effect these receptors have on adenylyl cyclase. This "disinhibition" can lead to an increase in cAMP and PKA activity.[6] Furthermore, l-THP's blockade of presynaptic D2 autoreceptors results in a feedback mechanism that increases the synthesis and release of dopamine into the synapse.[1][7] This dual action—blocking postsynaptic receptors while increasing synaptic dopamine—contributes to its complex pharmacological profile.
Signaling Pathway Visualization
The following diagrams illustrate the antagonistic effects of l-THP on D1 and D2 receptor signaling pathways.
Quantitative Data: Receptor Binding Affinity
Quantitative analysis from radioligand binding assays has determined the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of l-THP for dopamine receptors. These values are crucial for understanding its potency and selectivity.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| l-THP | Dopamine D1 | 124[1][5][6] | 166[5][6] |
| Dopamine D2 | 388[1][5][6] | 1470[6] | |
| Dopamine D3 | - | 3250[6] | |
| 5-HT1A | ~340[1] | - |
Additional Mechanisms of Action
Beyond dopamine receptor antagonism, l-THP interacts with other receptor systems and signaling pathways, contributing to its broad pharmacological effects.
Interaction with Other Receptors
-
GABAergic System: l-THP acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This action contributes to its sedative and anxiolytic effects.[1][2][3]
-
Adrenergic and Serotonergic Systems: The compound also binds to alpha-1 and alpha-2 adrenergic receptors as an antagonist and displays significant binding to 5-HT1A serotonin (B10506) receptors.[1][5]
Anti-Inflammatory Pathways
Preliminary studies suggest l-THP possesses anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] This effect is linked to the downregulation of several inflammatory signaling pathways.
-
NF-κB Pathway: L-THP can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[10][11]
-
MAPK and JNK Pathways: It has been observed to block ERK1/2 and p38 MAPK signaling pathways.[10] In models of liver injury, l-THP was found to inhibit apoptosis and autophagy by downregulating the TRAF6/JNK signaling pathway.[8]
Experimental Protocols
The findings described are based on established preclinical experimental models. Below are outlines of key methodologies used in l-THP research.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of l-THP for specific receptor subtypes.
-
Preparation: Cell membranes expressing the target receptor (e.g., D1 or D2) are prepared from cultured cells or brain tissue.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the competitor ligand (l-THP).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of l-THP that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Western Blotting for Signaling Protein Analysis
This technique is used to measure changes in the levels of specific proteins (e.g., p-JNK, TRAF6) in response to l-THP treatment.[8]
-
Sample Preparation: Cells or tissues are treated with l-THP and/or a stimulant (e.g., Concanavalin A).[8] The cells are then lysed to extract total protein.
-
Gel Electrophoresis: Protein extracts are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.
In Vivo Microdialysis
This protocol measures neurotransmitter levels (e.g., dopamine) in the brains of living animals following l-THP administration.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum or nucleus accumbens).[7]
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusion fluid.
-
Sample Collection: The outflowing fluid (dialysate) is collected at regular intervals before and after administration of l-THP.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in dopamine concentration over time are analyzed to determine the effect of l-THP on dopamine release and metabolism.[7]
Experimental Workflow Visualization
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
Limacine: A Technical Overview of a Plant-Derived Alkaloid
For Immediate Release
This document provides a technical summary of the chemical and physical properties of Limacine, a naturally occurring alkaloid. This information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identification and Properties
This compound, with the CAS Number 10172-02-8 , is a complex bisbenzylisoquinoline alkaloid.[1][2] Its formal IUPAC name is (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol.[1] It is also known as the (1beta)-isomer of fangchinoline.[1]
Physicochemical Data
A summary of the key computed chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 10172-02-8 | PubChem[1] |
| Molecular Formula | C₃₇H₄₀N₂O₆ | PubChem[1] |
| Molecular Weight | 608.7 g/mol | PubChem[1] |
| Monoisotopic Mass | 608.28863700 Da | PubChem[1] |
| XLogP3 | 6.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 72.9 Ų | PubChem[1] |
| Heavy Atom Count | 45 | PubChem |
Natural Occurrence
This compound is an alkaloid that has been identified in several plant species. These include Hypserpa nitida, Cyclea barbata, Limacia cuspidata, L. oblonga, Pycnarrhena longifolia, P. novoguineensis, Colubrina faralaotra, Arcangelisia flava, and Curarea candicans.[3]
Biological Activity and Research Data
Currently, there is a notable lack of in-depth, publicly available scientific literature detailing the specific biological activities, mechanism of action, and signaling pathways of this compound. While some vendor information suggests potential antimicrobial properties or interactions with cellular receptors, these claims are not substantiated by detailed experimental data, protocols, or peer-reviewed studies in the provided search results.[4]
Consequently, the creation of a comprehensive technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time. Researchers interested in the pharmacological potential of this compound would likely need to conduct foundational in vitro and in vivo studies to elucidate its biological functions.
Due to the absence of specific experimental workflows or signaling pathway information for this compound, no visualizations can be provided.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Limacine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limacine is a bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, notably Stephania tetrandra. This class of alkaloids has garnered significant interest within the scientific and medical communities due to a wide range of potential therapeutic properties, including anti-inflammatory, antihypertensive, and neuroprotective effects.[1] The effective extraction and isolation of this compound from its plant sources are critical preliminary steps for further pharmacological investigation and drug development.
This document provides a detailed protocol for the extraction of this compound and related alkaloids from plant material, focusing on a modern, efficient, and environmentally friendly method. It also includes quantitative data from comparative extraction studies and a discussion of the potential biological mechanisms of action for this class of compounds.
Data Presentation: Comparative Extraction Efficiency
The following table summarizes the extraction yields of total alkaloids (TA), fangchinoline (B191232) (FAN), and tetrandrine (B1684364) (TET) from the roots of Stephania tetrandra using an optimized deep eutectic solvent-based ultrasound-assisted extraction (DES-UAE) method in comparison to traditional solvent extraction techniques.
| Extraction Method | Target Alkaloid | Maximum Extraction Yield (mg/g) |
| DES-UAE (Optimized) | Total Alkaloids (TA) | 20.59 |
| Fangchinoline (FAN) | 7.23 | |
| Tetrandrine (TET) | 13.36 | |
| Methanol | Total Alkaloids (TA) | ~9.36 |
| 95% Ethanol | Total Alkaloids (TA) | ~6.24 |
| Water | Total Alkaloids (TA) | ~5.02 |
Data synthesized from a study on deep eutectic solvents-based ultrasound-assisted extraction. The optimized DES-UAE method demonstrated significantly higher extraction efficiency for total alkaloids compared to conventional solvents.
Experimental Protocols
Protocol 1: Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction (DES-UAE) of this compound and Related Alkaloids
This protocol describes a highly efficient and green method for the extraction of alkaloids from Stephania tetrandra.
Materials and Equipment:
-
Dried and powdered roots of Stephania tetrandra
-
Choline (B1196258) chloride
-
Ethylene (B1197577) glycol
-
Deionized water
-
Methanol (for comparative analysis)
-
95% Ethanol (for comparative analysis)
-
Ultrasonic bath/sonicator
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Rotary evaporator
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Prepare a 1:2 molar ratio of choline chloride to ethylene glycol.
-
Mix the two components in a flask and heat at 80°C while stirring until a clear, homogeneous liquid is formed.
-
-
Extraction Process:
-
Accurately weigh a sample of the powdered Stephania tetrandra root.
-
Add the prepared DES at an optimized liquid-to-solid ratio of 23 mL/g.
-
Add deionized water to the DES to achieve a water content of 23% (v/v).
-
Place the mixture in an ultrasonic bath set to a temperature of 52°C.
-
Perform ultrasonic-assisted extraction for a duration of 82 minutes.
-
-
Isolation of Crude Alkaloid Extract:
-
After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Filter the supernatant to remove any remaining solid particles.
-
The resulting liquid is the crude alkaloid extract.
-
-
Purification (General Steps):
-
Further purification can be achieved through pH adjustment and liquid-liquid extraction.
-
Acidify the crude extract to a pH of 2-4 and extract with an appropriate organic solvent to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to 9-11 to precipitate the free alkaloids.
-
Extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the purified alkaloid mixture.
-
-
Quantification:
-
Dissolve a known amount of the final extract in a suitable solvent.
-
Analyze the sample using a validated HPLC method to quantify the concentration of this compound and other target alkaloids.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for DES-UAE of this compound from Stephania tetrandra.
Representative Signaling Pathway: NF-κB Inhibition
While the specific signaling pathway for this compound has not been fully elucidated, many bisbenzylisoquinoline alkaloids are known to possess anti-inflammatory properties.[2][3] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a plausible mechanism of action for anti-inflammatory alkaloids, where they may inhibit this pathway. Further research is required to confirm the specific interactions of this compound with these signaling components.
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
References
- 1. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of three bisbenzylisoquinoline alkaloids on lipopolysaccharide-induced microglial activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01882G [pubs.rsc.org]
- 3. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Laboratory Synthesis of Limacine: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the proposed laboratory synthesis of Limacine, a member of the bisbenzylisoquinoline alkaloid family. Given the absence of a specific published total synthesis for this compound, this guide presents a plausible and detailed synthetic strategy based on established methodologies for analogous natural products, such as Fangchinoline and Tetrandrine. The protocols outlined herein are designed to serve as a foundational resource for the chemical synthesis of this compound and related compounds.
This compound is a complex macrocyclic alkaloid with a bisbenzylisoquinoline core structure. Its synthesis presents a significant challenge, requiring precise control over stereochemistry and the formation of a key diaryl ether linkage. The proposed synthetic route is a convergent strategy, involving the independent synthesis of two distinct benzylisoquinoline monomers, followed by their strategic coupling and final macrocyclization.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Enantioselective Synthesis of Benzylisoquinoline Monomers: The construction of the two chiral benzylisoquinoline building blocks is the cornerstone of the synthesis. This is achieved through a sequence of well-established reactions, including the Bischler-Napieralski reaction to form the isoquinoline (B145761) core, followed by a Noyori asymmetric hydrogenation to introduce the desired stereochemistry.
-
Intermolecular Coupling of Monomers: The two synthesized monomers are then coupled via an Ullmann condensation reaction to form the crucial diaryl ether bond, creating the dimeric structure.
-
Intramolecular Macrocyclization: The final step involves an intramolecular Ullmann condensation to close the macrocycle and yield the target this compound molecule.
Below are the detailed protocols for each key stage of the proposed synthesis.
Experimental Protocols
Stage 1: Synthesis of Benzylisoquinoline Monomers
The two benzylisoquinoline monomers, a phenolic monomer and a bromo-substituted monomer, are synthesized via a similar reaction sequence. The following protocol is a representative example for the synthesis of one such monomer.
Protocol 1: Synthesis of the Tetrahydroisoquinoline Core via Bischler-Napieralski Reaction and Asymmetric Hydrogenation
-
Amide Formation: To a solution of the appropriately substituted β-phenylethylamine (1.0 equiv) in dichloromethane (B109758) (DCM, 0.2 M), add the corresponding acyl chloride (1.1 equiv) and triethylamine (B128534) (1.5 equiv) at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Upon completion, wash the reaction with saturated aqueous sodium bicarbonate solution, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.
-
Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene (B28343) (0.1 M) and add phosphorus oxychloride (POCl3, 2.0 equiv). Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature and carefully quench with ice. Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) and extract with DCM. Dry the combined organic layers over sodium sulfate and concentrate in vacuo.
-
Noyori Asymmetric Hydrogenation: In an inert atmosphere glovebox, dissolve the resulting 3,4-dihydroisoquinoline (B110456) (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine (0.1 M). Add the Noyori catalyst, [(S,S)-TsDPEN]RuCl(p-cymene), (0.01 equiv). Seal the reaction vessel and heat at 60 °C for 12 hours. Cool the reaction, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched tetrahydroisoquinoline.
| Step | Reagents and Conditions | Typical Yield (%) |
| Amide Formation | Acyl chloride, triethylamine, DCM, 0 °C to rt, 4 h | >95 |
| Bischler-Napieralski Cyclization | POCl3, toluene, reflux, 2 h | 80-90 |
| Noyori Asymmetric Hydrogenation | [(S,S)-TsDPEN]RuCl(p-cymene), HCOOH/Et3N, 60 °C, 12 h | 90-98 |
| Overall Yield (3 steps) | 68-84 |
Stage 2: Intermolecular Ullmann Coupling
Protocol 2: Formation of the Diaryl Ether Linkage
-
To a solution of the phenolic benzylisoquinoline monomer (1.0 equiv) and the bromo-substituted benzylisoquinoline monomer (1.0 equiv) in pyridine (B92270) (0.1 M), add copper(I) iodide (CuI, 0.2 equiv) and potassium carbonate (K2CO3, 2.0 equiv).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diaryl ether-linked dimer.
| Step | Reagents and Conditions | Typical Yield (%) |
| Intermolecular Ullmann Coupling | CuI, K2CO3, pyridine, 120 °C, 24 h | 40-60 |
Stage 3: Intramolecular Macrocyclization
Protocol 3: Final Ring Closure to Form this compound
-
The final macrocyclization is achieved via a second intramolecular Ullmann condensation.
-
Dissolve the diaryl ether-linked dimer (1.0 equiv) in a large volume of pyridine (0.001 M) to favor intramolecular cyclization.
-
Add copper(I) iodide (CuI, 2.0 equiv) and potassium carbonate (K2CO3, 5.0 equiv).
-
Thoroughly de-gas the solution with argon.
-
Heat the reaction at 120 °C for 48 hours under high dilution conditions.
-
Work-up and purification are performed as described in Protocol 2 to afford this compound.
| Step | Reagents and Conditions | Typical Yield (%) |
| Intramolecular Ullmann Macrocyclization | CuI, K2CO3, pyridine (high dilution), 120 °C, 48 h | 10-20 |
Visualizing the Synthetic Strategy
The overall synthetic workflow can be visualized as a convergent process, as depicted in the following diagram.
Caption: Convergent synthetic strategy for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the key stages of the proposed this compound synthesis. It is important to note that these are estimated yields based on similar syntheses, and optimization would be required to achieve these results.
| Synthesis Stage | Key Reaction | Estimated Overall Yield (%) |
| Monomer Synthesis | Bischler-Napieralski/Noyori | 68-84 |
| Dimer Formation | Intermolecular Ullmann Coupling | 40-60 |
| Macrocyclization | Intramolecular Ullmann Coupling | 10-20 |
| Overall Estimated Yield | 2.7 - 10.1 |
Characterization Data
Upon successful synthesis, this compound should be characterized by a suite of spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic and aliphatic signals consistent with the bisbenzylisoquinoline structure. Specific chemical shifts for the methoxy (B1213986) and N-methyl groups. |
| ¹³C NMR | A full complement of carbon signals corresponding to the 37 carbons in the this compound structure. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula of this compound (C37H40N2O6). |
| Specific Rotation | A specific optical rotation value should be measured and compared to literature values for the natural product to confirm the enantiomeric purity. |
Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not extensively studied, related bisbenzylisoquinoline alkaloids, such as Tetrandrine and Fangchinoline, have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and calcium channel blocking effects. A potential mechanism of action for this class of compounds involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
This detailed guide provides a robust framework for the laboratory synthesis of this compound. Researchers embarking on this challenging synthesis should consult the primary literature for detailed procedures of the key reactions mentioned and perform thorough characterization of all intermediates and the final product. The successful synthesis of this compound will not only be a significant achievement in natural product synthesis but will also enable further investigation into its biological activities and potential therapeutic applications.
Application Note: Quantitative Analysis of Limacine in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of Limacine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a bisbenzylisoquinoline alkaloid, and its isomers like tetrandrine (B1684364) and fangchinoline, have garnered significant interest for their potential pharmacological activities. This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately quantify this compound for pharmacokinetic studies and other research applications. The method is based on established analytical principles for related bisbenzylisoquinoline alkaloids, offering a reliable starting point for the analysis of this compound.
Introduction
This compound (C₃₇H₄₀N₂O₆, Molecular Weight: 608.7 g/mol ) is a member of the bisbenzylisoquinoline alkaloid family, a class of natural products known for a wide range of biological activities.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development and pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) offers the high selectivity and sensitivity required for the analysis of complex biological samples. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is straightforward, rapid, and provides sufficient cleanup for HPLC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Tetrandrine-d6 or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 609.3 | 381.2 | 0.1 | 40 | 25 |
| This compound | 609.3 | 192.1 | 0.1 | 40 | 35 |
| IS | User-defined | User-defined | 0.1 | User-defined | User-defined |
Note: The product ions for this compound are proposed based on the fragmentation of its isomers. Optimization of cone voltage and collision energy is recommended for maximum sensitivity.
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on data from the analysis of the structurally related bisbenzylisoquinoline alkaloid, tetrandrine.
| Parameter | Expected Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 70% |
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
Bisbenzylisoquinoline alkaloids, such as the this compound isomer tetrandrine, have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. The following diagram illustrates a hypothetical pathway of how this compound might exert its effects by inhibiting P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs and enhanced apoptosis in cancer cells.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, including sample preparation and instrument parameters, is designed to deliver high sensitivity, selectivity, and accuracy. While based on the analysis of its structural isomers, this method serves as an excellent starting point for researchers investigating the pharmacology and pharmacokinetics of this compound. The provided workflows and hypothetical signaling pathway offer a comprehensive guide for professionals in drug development and related scientific fields. Further validation and optimization may be required for specific applications and matrices.
References
Application Notes & Protocols for the Characterization of Limacine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantitative analysis of novel natural products.[1][2][3] This document provides a comprehensive guide to the application of NMR spectroscopy for the characterization of a hypothetical novel compound, "Limacine." The protocols and data presented herein are based on established methodologies for natural product analysis and serve as a framework for researchers.[4][5]
NMR spectroscopy offers unparalleled insight into the chemical structure of molecules by probing the magnetic properties of atomic nuclei.[6] For a novel compound like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for determining its constitution, configuration, and conformation.[2][3][7] Furthermore, quantitative NMR (qNMR) can be employed for accurate concentration determination and purity assessment without the need for identical reference standards.[8][9][10][11][12]
1. Structural Elucidation of this compound
The primary step in characterizing a new natural product is the complete assignment of its ¹H and ¹³C NMR spectra. This process involves a series of experiments that reveal through-bond and through-space correlations between nuclei.
1.1. Key NMR Experiments for Structural Elucidation
A combination of the following NMR experiments is recommended for the structural elucidation of this compound:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, and spin-spin coupling constants (J) reveal connectivity between neighboring protons.[13][14]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and conformation of the molecule.
1.2. Hypothetical NMR Data for this compound
The following tables summarize hypothetical ¹H and ¹³C NMR data for this compound, assuming a molecular weight of approximately 350 g/mol and dissolution in CDCl₃.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 3.50 | dd | 10.5, 4.5 | 1H |
| 2 | 1.80 | m | 2H | |
| 3 | 4.20 | t | 7.0 | 1H |
| 5 | 5.80 | d | 8.0 | 1H |
| 6 | 6.90 | d | 8.0 | 1H |
| 8 | 2.50 | s | 3H | |
| 1' | 7.30 | m | 2H | |
| 2' | 7.45 | m | 2H | |
| 3' | 7.25 | m | 1H | |
| OCH₃ | 3.85 | s | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT |
| 1 | 55.2 | CH |
| 2 | 30.1 | CH₂ |
| 3 | 75.8 | CH |
| 4 | 170.5 | C |
| 5 | 128.9 | CH |
| 6 | 135.4 | CH |
| 7 | 150.2 | C |
| 8 | 25.3 | CH₃ |
| 1' | 130.1 | CH |
| 2' | 128.5 | CH |
| 3' | 127.8 | CH |
| 4' | 142.3 | C |
| OCH₃ | 52.6 | CH₃ |
2. Quantitative Analysis of this compound (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a substance.[8][9][10] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a this compound signal to that of an internal standard of known concentration, the quantity of this compound can be accurately determined.[10]
2.1. Key Parameters for Accurate qNMR
To ensure accurate quantification, the following experimental parameters must be carefully controlled:
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the nuclei being quantified to ensure complete relaxation between scans.
-
Pulse Angle: A 90° pulse is often used to maximize signal intensity.[11]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100:1).
-
Internal Standard: The internal standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be accurately weighed.
Table 3: Hypothetical qNMR Purity Assay of a this compound Sample
| Analyte (this compound) | Integral | # of Protons | Molar Equivalent | Internal Standard (Maleic Acid) | Integral | # of Protons | Molar Equivalent | Purity (%) |
| Signal at 2.50 ppm | 1.50 | 3 | 0.50 | Signal at 6.28 ppm | 1.00 | 2 | 0.50 | 98.5 |
3. Experimental Protocols
3.1. Protocol for Structural Elucidation of this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should be based on the solubility of the compound.[9]
-
NMR Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for analyzing small sample quantities.[5]
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters: spectral width 12 ppm, acquisition time 2-4 s, relaxation delay 1-2 s, 16-32 scans.
-
-
¹³C and DEPT Acquisition:
-
Acquire a ¹³C spectrum with proton decoupling.
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate carbon types.
-
Typical ¹³C parameters: spectral width 200-240 ppm, acquisition time 1-2 s, relaxation delay 2 s, 1024 or more scans.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):
-
Use standard pulse programs provided by the spectrometer software.
-
Optimize spectral widths and acquisition times for both dimensions.
-
The number of scans per increment will depend on the sample concentration.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate ¹H signals and pick peaks for all spectra.
-
Systematically analyze the 2D spectra to build up the molecular structure of this compound.
-
3.2. Protocol for Quantitative ¹H NMR (qHNMR) of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent containing a lock signal (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Use a ¹H NMR experiment with a 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of both the analyte and the internal standard (a T₁ determination experiment may be necessary). A conservative value of 30-60 s is often used.
-
Acquire a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum as for a standard ¹H NMR.
-
Carefully integrate a well-resolved signal for this compound and a well-resolved signal for the internal standard.
-
Calculate the purity or concentration of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
4. Visualizations
4.1. Experimental Workflow for this compound Characterization
Caption: Workflow for the NMR characterization of this compound.
4.2. Hypothetical Signaling Pathway for this compound
Many natural products are investigated for their potential to modulate cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound's biological activity.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. ekwan.github.io [ekwan.github.io]
Application Notes and Protocols for In Vitro Assessment of Limacine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limacine is a novel natural product with significant therapeutic potential, demonstrating promising anti-cancer and anti-inflammatory properties in preliminary studies. These application notes provide a comprehensive guide to validated in vitro assays for characterizing the biological activity of this compound. The protocols detailed below are designed to enable researchers to assess its cytotoxic effects, delve into its mechanism of action by investigating apoptosis induction and effects on inflammatory pathways, and to quantify the generation of reactive oxygen species.
The following sections offer detailed experimental protocols, structured data presentation for easy interpretation, and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding of this compound's cellular effects.
Data Presentation: Summary of this compound's In Vitro Activity
To facilitate the experimental design, the following tables summarize hypothetical quantitative data for this compound's activity, based on common assay formats. These values should be considered as illustrative examples.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | MTT | 15.2 | 48 |
| MCF-7 | Breast Adenocarcinoma | MTT | 22.5 | 48 |
| HepG2 | Hepatocellular Carcinoma | MTT | 18.9 | 48 |
| HCT116 | Colorectal Carcinoma | MTT | 12.7 | 48 |
| HEK-293 | Normal Human Embryonic Kidney | MTT | > 100 | 48 |
Table 2: Apoptotic and Anti-inflammatory Activity of this compound
| Assay Type | Cell Line/Target | Key Parameter | Result |
| Annexin V/PI Staining | HCT116 | % Apoptotic Cells | Significant increase at 24h |
| Caspase-3 Activity | HCT116 | Fold Increase | 3.5-fold increase at 24h |
| Nitric Oxide (NO) Production | RAW 264.7 (LPS-stimulated) | IC₅₀ | 25.8 µM |
| TNF-α Secretion | RAW 264.7 (LPS-stimulated) | IC₅₀ | 31.2 µM |
| Reactive Oxygen Species (ROS) | HCT116 | Fold Increase | 2.8-fold increase at 6h |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) and a non-cancerous cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1][2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]
Measurement of Nitric Oxide (NO) Production
This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in stimulated macrophages.
Principle: The Griess reagent system is used to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4] A pink-colored azo compound is formed, and its absorbance is measured colorimetrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.
-
Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS following treatment with this compound.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[5][6]
Materials:
-
DCFH-DA solution
-
Cells treated with this compound
-
PBS or HBSS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS or HBSS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways affected by this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Characterization of Limacine in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Limacine is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer types. This compound is under investigation for its potential as a therapeutic agent. This document provides detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing its impact on cell viability and its mechanism of action via apoptosis induction.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
This compound competitively binds to the ATP-binding site within the catalytic domain of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.
Caption: this compound inhibits EGFR, blocking MAPK and PI3K/AKT pathways.
Protocol 1: Assessment of Cell Viability using WST-1 Assay
This protocol details the measurement of this compound's cytotoxic/cytostatic effects on cancer cell lines by determining the half-maximal inhibitory concentration (IC₅₀). The WST-1 assay measures the metabolic activity of viable cells.
Experimental Workflow: WST-1 Assay
Caption: Workflow for determining cell viability after this compound treatment.
Methodology
-
Cell Seeding:
-
Culture A549 (lung carcinoma) and MCF-7 (breast carcinoma) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count cells. Seed 5,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to prepare 2X working solutions. Final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
WST-1 Assay and Data Analysis:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours, or until the color in the control wells has developed sufficiently.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to the vehicle control (as 100% viability) and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.
-
Data Presentation: this compound IC₅₀ Values
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (µM) after 72h |
| A549 | Lung Carcinoma | Wild-Type | 15.2 ± 2.1 |
| NCI-H1975 | Lung Adenocarcinoma | T790M Mutant | 0.05 ± 0.01 |
| MCF-7 | Breast Carcinoma | Low Expression | > 100 |
| MDA-MB-231 | Breast Carcinoma | Negative | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify the induction of apoptosis and necrosis in cells treated with this compound. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Experimental Workflow: Apoptosis Assay
Animal Models for Limacine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of key animal models used in limacine (slug) and related gastropod research. It details their applications, presents comparative data, and offers standardized protocols for essential experiments. These models are invaluable for studies in neurobiology, learning and memory, pharmacology, and agricultural science.
Key Animal Models in this compound & Gastropod Research
While a variety of slug species are studied, a few have emerged as primary models due to their unique biological characteristics. The sea slug Aplysia californica, though not a terrestrial this compound, is included due to its foundational role in neuroscience and the conserved nature of many neuronal mechanisms.
Table 1: Comparative Overview of Primary Gastropod Models
| Feature | Aplysia californica (California Sea Hare) | Limax maximus (Leopard Slug) | Ariolimax sp. (Banana Slugs) | Deroceras reticulatum (Grey Field Slug) |
| Primary Research Area | Neurobiology, Learning & Memory[1][2][3] | Neurobiology, Olfactory Learning[4] | Neurobiology, Ecology, Biomechanics[5][6] | Agricultural Science, Pest Control, Toxicology[7][8][9] |
| Nervous System Complexity | Relatively simple (~20,000 neurons)[2] | Complex, suitable for in-vitro brain studies[4] | Large, accessible neurons | Diffuse, less characterized |
| Key Advantages | Large, identifiable neurons; well-defined neural circuits; sequenced genome.[1][10][11] | Robust olfactory learning capabilities; brain can be studied in isolation.[4] | Large body size; genome recently assembled; diverse species.[5] | Major agricultural pest status; high reproductive rate; established field study models.[7][12] |
| Neuron Size (Soma) | Up to 1 mm in diameter[1] | Variable, smaller than Aplysia | Large, suitable for dissection | Small |
| Common Behavioral Assays | Gill-withdrawal reflex (habituation, sensitization).[1][3] | Odor-aversion conditioning.[4] | Feeding behavior, mating rituals.[6][13] | Feeding preference, bait efficacy, dispersal.[7][14] |
| Lifespan | ~1 year | 2-3 years | 1-7 years | ~1 year[7] |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible research. The following protocols outline standard procedures for behavioral and electrophysiological studies in gastropod models.
Behavioral Assay: Olfactory Aversion Conditioning in Limax maximus
This protocol is adapted from studies demonstrating associative learning in terrestrial slugs.[4]
Objective: To train slugs to associate a neutral odor with an aversive stimulus, leading to an avoidance behavior.
Materials:
-
Individual training/testing chambers with airflow control.
-
Odor delivery system (olfactometer).
-
Conditioned Stimulus (CS): Neutral odor (e.g., carrot or cucumber extract).
-
Unconditioned Stimulus (US): Aversive chemical (e.g., quinidine (B1679956) sulfate (B86663) solution).
-
Control Stimulus (CS-): A different neutral odor not paired with the US.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Place individual slugs in their respective chambers and allow them to acclimate for at least 30 minutes with a constant flow of clean, moist air.
-
Pre-Training Preference Test:
-
Present the CS (e.g., carrot odor) for 2 minutes and record the slug's feeding or approach behavior.
-
After a 10-minute rest period with clean air, present the CS- (e.g., cucumber odor) for 2 minutes and record the behavior. This establishes a baseline preference.
-
-
Conditioning Trials:
-
Present the CS (carrot odor).
-
Immediately upon presentation, pair it with the US by lightly touching the slug's mouth with a cotton swab dipped in quinidine sulfate solution.
-
Repeat this pairing for a set number of trials (e.g., 5 trials) with an inter-trial interval of 10-15 minutes.
-
-
Post-Training Test (Memory Retention):
-
24 hours after conditioning, repeat the preference test from Step 2.
-
Present the CS and CS- separately and record the behavioral response. A significant decrease in approach or feeding behavior towards the CS compared to the CS- indicates successful aversion learning.
-
Data Analysis: Quantify the duration of approach, number of bites, or time spent in the odor stream for both CS and CS- during pre- and post-training tests. Use appropriate statistical tests (e.g., paired t-test) to compare responses.
Electrophysiology: Intracellular Recording from Aplysia Neurons
This protocol outlines the fundamental steps for recording electrical activity from the large, identifiable neurons of Aplysia, a technique central to understanding synaptic plasticity.[1][15]
Objective: To measure synaptic potentials and action potentials from identified sensory and motor neurons to study processes like long-term facilitation (LTF).
Materials:
-
Dissection microscope and tools.
-
Vibrating microtome (optional).
-
Perfusion chamber and system.
-
Artificial seawater (ASW) solution.
-
Micromanipulators.
-
Glass microelectrodes (filled with 3M KCl).
-
Electrophysiology rig (amplifier, digitizer, oscilloscope, computer with recording software).
-
Serotonin (B10506) (5-HT) or other neuromodulators.
Procedure:
-
Dissection: Anesthetize an Aplysia by injecting isotonic MgCl₂. Dissect the abdominal ganglion and pin it, dorsal side up, in a silicone-lined dish.
-
Preparation: Continuously perfuse the ganglion with cold ASW. To facilitate electrode penetration, the connective tissue sheath may be partially removed with fine forceps or treated with protease.[16]
-
Neuron Identification: Using a microscope and ganglion maps, identify the target sensory and motor neurons (e.g., siphon sensory cluster and L7 motor neuron).[1][15]
-
Electrode Placement: Carefully impale a sensory neuron and a motor neuron with separate microelectrodes using micromanipulators.
-
Baseline Recording:
-
Monitor the resting membrane potential of both neurons.
-
Stimulate the sensory neuron with a brief depolarizing current pulse to elicit a single action potential.
-
Record the resulting excitatory postsynaptic potential (EPSP) in the motor neuron. Record at least 10-15 baseline EPSPs at a low frequency (e.g., 1 per minute).
-
-
Induction of Long-Term Facilitation (LTF):
-
Post-Treatment Recording: After the 5-HT application, resume stimulation of the sensory neuron and record the motor neuron EPSPs for an extended period (1-2 hours) to observe the facilitation of synaptic strength.
Data Analysis: Measure the amplitude of the EPSPs before and after 5-HT application. LTF is characterized by a significant, long-lasting increase in EPSP amplitude.
Signaling Pathways & Workflows
Visualizing complex biological and experimental processes is essential for clarity and understanding.
Signaling Pathway for Long-Term Facilitation (LTF) in Aplysia
The formation of long-term memories, studied in Aplysia as Long-Term Facilitation, involves a complex cascade of signaling molecules. Repeated stimulation (e.g., by serotonin) activates multiple kinases that lead to changes in gene expression and the synthesis of new proteins required for the growth of new synaptic connections.[19][20]
Caption: Signaling cascade for long-term memory formation in Aplysia.
Experimental Workflow for Behavioral Conditioning
A standardized workflow ensures that all animals are treated consistently, minimizing variables that could affect the outcome of behavioral experiments.[21]
Caption: Standardized workflow for associative learning experiments.
References
- 1. Scientific Importance | Aplysia | University of Miami [aplysia.earth.miami.edu]
- 2. laskerfoundation.org [laskerfoundation.org]
- 3. Discovering Memory: Using Sea Slugs to Teach Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural and molecular mechanisms of microcognition in Limax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural characterization of the buccal mass of Ariolimax californicus (Gastropoda; Stylommatophora) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Deroceras reticulatum - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. carnegiemnh.org [carnegiemnh.org]
- 13. about_the_slug:about_the_slug [Banana Slug Genomics] [banana-slug.soe.ucsc.edu]
- 14. NatureServe Explorer 2.0 [explorer.natureserve.org]
- 15. Frontiers | The Consistency of Gastropod Identified Neurons Distinguishes Intra-Individual Plasticity From Inter-Individual Variability in Neural Circuits [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Postsynaptic regulation of long-term facilitation in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term facilitation in Aplysia involves increase in transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two Signaling Pathways Regulate the Expression and Secretion of a Neuropeptide Required for Long-Term Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Behavior - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining Appropriate Dosage of Limacine for Experiments: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on establishing effective dosages of Limacine for in vitro and in vivo experiments.
Introduction
This compound is a bisbenzylisoquinoline alkaloid that has garnered interest for its potential therapeutic properties. Accurate dosage determination is a critical first step in elucidating its mechanism of action and evaluating its efficacy and toxicity in preclinical studies. This document provides detailed application notes and protocols for determining the appropriate dosage of this compound for various experimental setups.
Data Presentation
Effective concentrations of this compound can vary significantly depending on the cell type, experimental model, and duration of exposure. The following tables summarize key quantitative data to guide initial dosage selection.
Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Cancer | 15.47 ± 0.79 |
| SW900 | Lung Cancer | Not specified |
| DMS53 | Lung Cancer | Not specified |
Table 2: Suggested Starting Concentrations for In Vitro Experiments
| Assay Type | Suggested Concentration Range (µM) |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 - 100 |
| Apoptosis (e.g., Annexin V/PI staining) | 1 - 50 |
| Western Blotting | 5 - 25 |
| Immunofluorescence | 1 - 20 |
Table 3: Dosage Guidelines for In Vivo Rodent Studies
| Administration Route | Dosage Range (mg/kg) | Vehicle |
| Intravenous (IV) | 1 - 10 | Saline |
| Oral (PO) | 5 - 50 | 0.5% Methylcellulose (B11928114) |
Note: These are general guidelines. The optimal in vivo dose will depend on the specific animal model, disease state, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. Preliminary dose-range finding and toxicity studies are essential.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline for IV, 0.5% methylcellulose for PO)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing needles (IV and gavage)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate animals for at least one week before the experiment.
-
Fast animals overnight before dosing.
-
Administer this compound via the desired route (e.g., 1 mg/kg IV or 5 mg/kg PO).
-
Collect blood samples (approx. 0.25 mL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) post-dose.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Signaling Pathway of a Related Compound
Caption: Chemokine signaling pathway via PI3K.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining IC50 using MTT assay.
Logical Relationship for In Vivo Study Design
Caption: Logical flow for in vivo experimental design.
Leelamine in Cancer Research: Detailed Application Notes and Protocols for Scientists and Drug Development Professionals
Introduction: Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action. It exhibits selective cytotoxicity against malignant cells while showing considerably less impact on normal cells. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers, scientists, and drug development professionals in utilizing Leelamine for cancer research.
Mechanism of Action
Leelamine's primary anti-cancer activity stems from its properties as a lysosomotropic agent. As a weakly basic amine, it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to the inhibition of critical oncogenic signaling pathways essential for cancer cell proliferation, survival, and metastasis. The key pathways affected include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this central signaling cascade reduces cell survival and proliferation signals.
-
MAPK/ERK Pathway: Disruption of this pathway impairs cell growth and division.
-
STAT3 Pathway: Inhibition of STAT3 signaling can lead to decreased expression of anti-apoptotic proteins.
-
JAK/STAT Pathway: Leelamine has been shown to block the JAK/STAT3 signaling cascade, which is linked to tumorigenesis.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Leelamine has demonstrated efficacy across a range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Key Observations |
| Melanoma | UACC 903 | ~2 | Highly sensitive to Leelamine.[1] |
| 1205 Lu | ~2 | Demonstrates high sensitivity.[1] | |
| Prostate Cancer | 22Rv1 | ~5 | Viability decreased by >90% at 5 µM after 24h.[2] |
| LNCaP | - | Concentration-dependent inhibition of viability observed.[2] | |
| Myc-CaP | - | Significant inhibition of viability.[2] | |
| Breast Cancer | MDA-MB-231 | - | Dose-dependent decrease in viability.[2] |
| MCF-7 | - | Dose-dependent decrease in viability; shows greater sensitivity compared to some other breast cancer lines.[2] | |
| SUM159 | - | Dose-dependent decrease in viability.[2] | |
| Normal Cells | MCF-10A (Breast Epithelial) | - | Resistant to cell growth inhibition and apoptosis.[2] |
In Vivo Efficacy: Xenograft Models
Leelamine has shown significant anti-tumor activity in various preclinical xenograft models with a good safety profile.
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings |
| Melanoma | UACC 903 | Nude Mice | 7.5 mg/kg, i.p., daily | 60% decrease in tumor burden compared to vehicle control.[3][4] |
| Breast Cancer | SUM159 | Orthotopic Xenografts in Mice | 7.5 mg/kg, i.p., 5 times/week | Suppression of tumor growth without systemic toxicity.[4] |
| Prostate Cancer | 22Rv1 | Xenograft | Not specified | Growth inhibition, decreased Ki-67 expression, and reduced PSA secretion.[5] |
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition by Leelamine
Caption: Leelamine indirectly inhibits the PI3K/Akt/mTOR pathway.
JAK/STAT Signaling Pathway Inhibition by Leelamine
Caption: Leelamine inhibits the JAK/STAT signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leelamine Hydrochloride
-
Human cancer cell lines (e.g., UACC 903, 1205 Lu, MDA-MB-231, MCF-7, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of Leelamine Hydrochloride in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of Leelamine. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways.
Materials:
-
Leelamine Hydrochloride
-
Cancer cell lines
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-p-STAT3, anti-total STAT3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with desired concentrations of Leelamine for the specified duration. Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of Leelamine on cell migration.
Materials:
-
Leelamine Hydrochloride
-
Adherent cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of Leelamine or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of Leelamine.
Clinical Status
Currently, there is no publicly available information from sources like ClinicalTrials.gov indicating that Leelamine has entered human clinical trials for cancer treatment. Research is ongoing in preclinical stages to further evaluate its efficacy and safety. A nanoliposomal formulation of leelamine, Nanolipolee-007, has been developed to improve its solubility and delivery for potential future clinical testing.[6]
Conclusion
Leelamine presents a compelling profile as a novel anti-cancer agent with a distinct mechanism of action targeting multiple oncogenic pathways. The provided application notes and protocols offer a framework for researchers to further investigate its therapeutic potential. Continued preclinical studies are warranted to fully elucidate its efficacy and safety profile, which will be crucial for its potential transition into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthmanagement.org [healthmanagement.org]
Application Notes and Protocols for Investigating the Neuroprotective Effects of a Novel Compound (e.g., Limacine)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The exploration of novel neuroprotective agents is paramount in the quest for effective treatments for neurodegenerative diseases. This document provides a comprehensive set of guidelines and experimental protocols for assessing the neuroprotective potential of a novel compound, referred to herein as "Compound X" (as a placeholder for a compound like Limacine, for which specific literature is not currently available). The methodologies outlined are based on established experimental designs for evaluating neuroprotective effects in the context of diseases such as Alzheimer's, Parkinson's, and ischemic stroke.
The protocols described will enable researchers to systematically evaluate the efficacy of Compound X in vitro and in vivo, elucidate its mechanism of action by investigating key signaling pathways, and present the findings in a clear and quantitative manner.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized into structured tables for clear comparison and analysis.
Table 1: In Vitro Neuroprotective Efficacy of Compound X
| Experimental Model | Outcome Measure | Compound X Concentration (µM) | Result (Mean ± SD) | p-value |
| SH-SY5Y cells + MPP⁺ (Parkinson's Model) | Cell Viability (%) | 0 (Control) | 52.3 ± 4.1 | - |
| 1 | 65.7 ± 3.8 | <0.05 | ||
| 10 | 88.2 ± 5.2 | <0.01 | ||
| 50 | 94.1 ± 3.9 | <0.001 | ||
| Primary Cortical Neurons + Aβ₁₋₄₂ (Alzheimer's Model) | Apoptosis Rate (%) | 0 (Control) | 45.8 ± 6.3 | - |
| 1 | 33.1 ± 5.1 | <0.05 | ||
| 10 | 18.9 ± 4.7 | <0.01 | ||
| 50 | 12.5 ± 3.2 | <0.001 | ||
| PC12 cells + OGD/R (Stroke Model) | LDH Release (Fold Change) | 0 (Control) | 3.8 ± 0.5 | - |
| 1 | 2.7 ± 0.4 | <0.05 | ||
| 10 | 1.5 ± 0.3 | <0.01 | ||
| 50 | 1.1 ± 0.2 | <0.001 |
Table 2: In Vivo Efficacy of Compound X in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Behavioral Test (Rotarod, Latency to Fall, s) | Dopaminergic Neuron Count (SNpc, % of Control) | Striatal Dopamine Level (ng/mg tissue) |
| Vehicle + Saline | 185.4 ± 15.2 | 100 ± 8.5 | 15.2 ± 1.8 |
| Vehicle + MPTP | 62.7 ± 9.8 | 48.3 ± 7.1 | 6.5 ± 1.1 |
| Compound X (10 mg/kg) + MPTP | 115.3 ± 12.5 | 72.9 ± 6.4 | 10.8 ± 1.5 |
| Compound X (20 mg/kg) + MPTP | 158.9 ± 14.1 | 85.1 ± 5.9 | 13.1 ± 1.3 |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neurotoxicity:
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Commonly used for modeling Parkinson's disease. Differentiate with retinoic acid for a more neuron-like phenotype.
-
PC12 (Rat Pheochromocytoma): Used for studies of neuronal differentiation and neurotoxicity, often in the context of stroke models.
-
Primary Neuronal Cultures: More physiologically relevant but require more complex preparation. Can be derived from embryonic rodent cortex or hippocampus.
-
-
Neurotoxin Induction:
-
Parkinson's Model: Induce toxicity in SH-SY5Y cells with 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP.
-
Alzheimer's Model: Treat primary cortical neurons with aggregated amyloid-beta (Aβ₁₋₄₂) oligomers.
-
Stroke Model: Subject PC12 cells or primary neurons to oxygen-glucose deprivation followed by reoxygenation (OGD/R) to mimic ischemic-reperfusion injury.[1]
-
2. Cell Viability and Cytotoxicity Assays:
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of Compound X for a specified time (e.g., 2 hours).
-
Introduce the neurotoxin (e.g., MPP⁺, Aβ₁₋₄₂) and co-incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
LDH Release Assay:
-
Follow the same initial steps for cell seeding and treatment as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.
-
Measure absorbance according to the kit's instructions.
-
Express cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).[1]
-
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Culture and treat cells as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Neuroprotection Models
1. Animal Models of Neurodegenerative Diseases:
-
Parkinson's Disease Model:
-
MPTP Model: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice to induce selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[2][3]
-
6-OHDA Model: Inject 6-hydroxydopamine (6-OHDA) stereotactically into the striatum or medial forebrain bundle of rats or mice to create a lesion of the nigrostriatal pathway.[4]
-
-
Alzheimer's Disease Model:
-
Ischemic Stroke Model:
2. Behavioral Testing:
-
Motor Function (Parkinson's Models):
-
Rotarod Test: Assess motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Cylinder Test: Evaluate forelimb use asymmetry.
-
-
Cognitive Function (Alzheimer's and Stroke Models):
-
Morris Water Maze: Test spatial learning and memory by measuring the time it takes for a mouse to find a hidden platform in a pool of water.[10]
-
Y-Maze: Assess short-term spatial memory based on the natural tendency of rodents to explore novel arms of a maze.
-
3. Histological and Biochemical Analysis:
-
Immunohistochemistry:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and prepare cryosections or paraffin-embedded sections.
-
Stain brain slices with antibodies against specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, NeuN for mature neurons, Iba1 for microglia).
-
Quantify the number of positive cells or the staining intensity using microscopy and image analysis software.
-
-
Western Blotting:
-
Homogenize brain tissue (e.g., hippocampus, striatum) in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against proteins of interest in a signaling pathway (e.g., p-ERK, Nrf2, Bcl-2, Bax).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway in Neuroprotection
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell survival, differentiation, and plasticity. Its activation is often associated with neuroprotective effects.[11][12] Clemastine, for instance, has been shown to exert its neuroprotective effects by modulating the MAPK/ERK pathway.[11][13]
Caption: MAPK/ERK signaling pathway in neuroprotection.
General Experimental Workflow for Assessing Neuroprotective Compounds
The following diagram illustrates a logical workflow for the preclinical evaluation of a novel neuroprotective agent.
Caption: Experimental workflow for neuroprotective drug discovery.
References
- 1. Protective role of lidocaine against cerebral ischemia-reperfusion injury: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 7. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Aurantiochytrium limacinum Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiochytrium limacinum, a marine microalga, has emerged as a source of bioactive compounds with potential therapeutic applications. Notably, ethanol (B145695) extracts of Aurantiochytrium limacinum 4W-1b have demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the experimental evidence, detailed protocols for key assays, and insights into the underlying molecular mechanisms of action. The information presented herein is intended to guide researchers in the evaluation and development of Aurantiochytrium limacinum-derived compounds for inflammatory conditions.
Data Presentation
The anti-inflammatory effects of the Aurantiochytrium limacinum 4W-1b ethanol extract have been quantified by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The data from these studies are summarized below.
| Inflammatory Mediator | Treatment Condition | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | LPS (1 ng/mL) + Extract (1/1000 dilution) | Significant reduction | [1] |
| TNF-α mRNA | LPS (1 ng/mL) + Extract (1/1000 dilution) | Significant reduction | [1] |
| IL-1β mRNA | LPS (1 ng/mL) + Extract (1/1000 dilution) | Significant reduction | [1] |
| IL-6 mRNA | LPS (1 ng/mL) + Extract (1/1000 dilution) | Significant reduction | [1] |
| IL-1β Protein | LPS (1 ng/mL) + Extract (1/1000 dilution) | Significant decrease | [1] |
| IL-6 Protein | LPS (1 ng/mL) + Extract (1/1000 dilution) | Significant decrease | [1] |
Signaling Pathway
The anti-inflammatory effects of the Aurantiochytrium limacinum 4W-1b extract are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[1] In LPS-stimulated macrophages, the extract has been shown to synergistically enhance the inhibitory effect of a known NF-κB inhibitor, BAY 11-7082, on nitric oxide production.[1] This suggests that the extract interferes with the signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.
Experimental Protocols
The following are detailed protocols for the key experiments used to investigate the anti-inflammatory properties of Aurantiochytrium limacinum extract.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their treatment with Aurantiochytrium limacinum extract and LPS.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Aurantiochytrium limacinum 4W-1b ethanol extract
-
96-well and 6-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well or 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
Prepare dilutions of the Aurantiochytrium limacinum extract in complete culture medium. A common starting point is to test dilutions such as 1/5000 and 1/1000.[1]
-
Pre-treat the cells with the extract dilutions for 24 hours.
-
After the pre-treatment period, stimulate the cells with LPS (1 ng/mL) for the desired time, depending on the downstream assay (e.g., 3 hours for gene expression, 12-24 hours for protein and NO production).[1]
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the extract only.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Reaction)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
After cell treatment (Protocol 1), collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Procedure:
-
Follow the instructions provided with the specific commercial ELISA kit.
-
Briefly, after cell treatment (Protocol 1), collect the cell culture supernatants.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokines to bind to the immobilized antibodies.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest.
-
Incubate and wash.
-
Add streptavidin-HRP (horseradish peroxidase).
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate to develop the color.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples based on the standard curve.
Protocol 4: Pro-inflammatory Gene Expression Analysis (RT-PCR)
This protocol measures the mRNA levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
After cell treatment (Protocol 1), lyse the cells and extract total RNA using a commercial kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Conclusion
The ethanol extract of Aurantiochytrium limacinum 4W-1b demonstrates promising anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. The underlying mechanism appears to involve the modulation of the NF-κB signaling pathway. The provided protocols offer a framework for researchers to further investigate and characterize the anti-inflammatory potential of this natural extract and its constituents for the development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving Limacine Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical prerequisite for generating reliable and reproducible in vitro data. Limacine, a compound of interest for various biological studies, can present solubility challenges due to its chemical nature. This technical support center provides a comprehensive guide to troubleshoot and optimize the solubility of this compound for your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound. It is a powerful organic solvent capable of dissolving many hydrophobic compounds.
Q2: I'm observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What is happening and what should I do?
A2: This common issue is known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[1] You can try a serial dilution approach: first, dilute your concentrated DMSO stock with a small volume of a water-miscible co-solvent before adding it to the final aqueous buffer or medium. Gentle vortexing or sonication during dilution can also be beneficial.[2]
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used to dissolve compounds for in vitro studies.[2] However, it is crucial to perform small-scale solubility tests to determine the optimal concentration for your stock solutions in these alternative solvents. Always determine the non-toxic concentration of any solvent used for your specific cell line.
Q4: My experiment is sensitive to organic solvents. Are there other ways to improve this compound's aqueous solubility?
A4: If organic solvents are a concern, you can explore the use of solubility-enhancing techniques. One such method is cyclodextrin (B1172386) complexation, where the this compound molecule is encapsulated within a cyclodextrin molecule, increasing its stability and solubility in aqueous solutions.[2]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%.[1] However, higher concentrations can be toxic, affecting cell viability and proliferation. It is best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.[1]
Q6: How should I prepare and store a this compound stock solution?
A6: To prepare a stock solution, dissolve a weighed amount of this compound in high-purity, sterile DMSO to achieve a desired high concentration (e.g., 10-50 mM).[1] Ensure complete dissolution by vortexing vigorously. Gentle warming (not exceeding 37°C) can be applied if necessary.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.
Q7: I'm still observing a precipitate in my cell culture medium. Could it be something other than this compound?
A7: Yes, the precipitate may not be the compound itself. Other possibilities include:
-
Insolubility of media components: High concentrations of salts, amino acids, or other supplements in the media can sometimes precipitate, especially after changes in temperature or pH.[1][3]
-
Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for a precipitate.[1][4]
-
Interaction with the culture vessel: Some compounds may adhere to the plastic of the culture plates or flasks.[1]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your cell culture experiments.
Step 1: Characterize the Precipitation
-
Visual Inspection: Observe the precipitate under a microscope. Is it crystalline, amorphous, or oily? Crystalline precipitates are more likely to be the compound itself.[1]
-
Timing of Precipitation: Note when the precipitate forms. Immediate precipitation upon addition to the media strongly suggests a solubility issue. Delayed precipitation that develops over time in the incubator could indicate compound instability or interaction with cellular metabolites.[1]
Step 2: Review and Optimize Your Protocol
If you observe precipitation, consider the following modifications to your experimental protocol:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its solubility limit in the cell culture medium.[1]
-
Optimize Stock Solution and Dilution: Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to the media, thereby keeping the final DMSO concentration low.[1]
-
Use a Co-solvent: Try a serial dilution approach. First, dilute your concentrated DMSO stock with a small amount of a water-miscible co-solvent like ethanol or methanol before adding it to the final aqueous buffer or medium.[2]
-
Adjust pH: The solubility of some compounds is pH-dependent. You can try to dissolve the compound in a solution with an adjusted pH, for example, using 0.1M NaOH or 0.1M HCl, and then neutralizing it, but you must ensure the final pH is compatible with your cells.[5]
-
Gentle Warming: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help.[1]
-
Sonication: Gentle sonication after dilution can help to break up small aggregates and improve dissolution.[2]
Step 3: Consider Advanced Techniques
-
Cyclodextrin Complexation: For experiments that are highly sensitive to organic solvents, consider using a solubility-enhancing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H40N2O6 | [6] |
| Molecular Weight | 608.7 g/mol | [6] |
| XLogP3 | 6.1 | [6] |
| IUPAC Name | (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | [6] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Recommended starting solvent. |
| Ethanol | Soluble | Alternative solvent, requires optimization. |
| Methanol | Soluble | Alternative solvent, requires optimization. |
| Water | Low | This compound is hydrophobic. |
Table 3: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation | Poor aqueous solubility | Lower final concentration, optimize stock solution, use a co-solvent, gentle warming, sonication.[1] |
| Delayed Precipitation | Compound instability, interaction with media components | Prepare fresh stock solutions, consider advanced solubilization techniques like cyclodextrin complexation. |
| Turbidity in Media | Compound precipitation, media component precipitation, contamination | Characterize precipitate, check for contamination, review media preparation.[1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Based on your desired stock concentration (e.g., 10 mM), weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of high-purity, sterile DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved.[2]
-
If necessary, gently warm the solution to no more than 37°C to aid dissolution.[2]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the approximate kinetic solubility of this compound in your experimental buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to your aqueous buffer (e.g., PBS or cell culture medium) to achieve the highest desired concentration. The final DMSO concentration should be kept constant (e.g., at 1%).
-
Serially dilute this solution in the same aqueous buffer containing the same percentage of DMSO.
-
Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation or measure turbidity using a plate reader (nephelometry). The highest concentration that remains clear is the approximate kinetic solubility.[7]
Protocol 3: Preparation of a this compound-Cyclodextrin Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]
-
Preparation of Cyclodextrin Solution: Dissolve the HP-β-CD in sterile, purified water with stirring.[2]
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.[2]
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.[2]
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Decision-making process for this compound solution preparation.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C37H40N2O6 | CID 7656034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Limacine stability issues in solution
Limacine Technical Support Center
Welcome to the technical support center for this compound, a novel kinase inhibitor targeting the aberrant signaling pathway implicated in various proliferative diseases. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared from a DMSO stock, precipitates when diluted in aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A1: This is a common issue known as "solvent shock" and is expected for compounds like this compound with low aqueous solubility.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent for nonpolar compounds, but when a concentrated DMSO stock is diluted into an aqueous medium, the sudden increase in solvent polarity causes this compound to crash out of solution.[1] It is also crucial to keep the final DMSO concentration in cell-based assays below 0.1% to avoid cellular toxicity.
Q2: What are the initial troubleshooting steps if I observe precipitation?
A2: If you observe precipitation, consider the following:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer.[1]
-
Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate, but be cautious as prolonged heat can degrade this compound.[1]
-
Sonication: A brief sonication in a water bath can help break up precipitate particles and aid in redissolving the compound.[1]
-
pH Adjustment: this compound's solubility is pH-dependent. Ensure your aqueous buffer is within the optimal pH range of 4.0-5.5.
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound's stability?
A3: Yes, inconsistent results are often a sign of compound instability in the experimental medium.[3][4] Several factors could be at play:
-
Limited Half-life in Media: this compound degrades at physiological pH (around 7.4). It is advisable to determine its half-life under your specific experimental conditions.[3][4]
-
Photosensitivity: this compound is sensitive to light. Exposure during experimental setup can lead to degradation and loss of potency.[5]
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
Q4: How should I store this compound to ensure its long-term stability?
A4: For optimal stability:
-
Solid Form: Store solid this compound at -20°C or -80°C, protected from light in a tightly sealed, amber-colored vial.[5]
-
DMSO Stock Solutions: Prepare concentrated stock solutions in anhydrous, high-purity DMSO.[2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][6] Before use, allow the aliquot to thaw completely at room temperature before opening to prevent condensation.[2]
Troubleshooting Guides
Guide 1: Preventing Precipitation During Preparation of Aqueous Working Solutions
If you are experiencing precipitation of this compound when preparing aqueous working solutions, follow this workflow:
References
Technical Support Center: Troubleshooting Limacine Synthesis Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of Limacine and other bisbenzylisoquinoline alkaloids. The content is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the bisbenzylisoquinoline alkaloid core of this compound?
A1: The synthesis of complex bisbenzylisoquinoline alkaloids like this compound typically involves a convergent approach. Key strategies include the formation of two substituted tetrahydroisoquinoline (THIQ) units, which are then coupled. The primary reactions for forming the THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2][3] The coupling of the two monomer units can be achieved through methods like the Ullmann coupling to form a diaryl ether linkage or through biomimetic oxidative phenol (B47542) coupling.[1][4][5]
Q2: What are the main challenges in achieving high yields for the synthesis of this compound?
A2: Low overall yields in the synthesis of bisbenzylisoquinoline alkaloids often arise from several factors. These include difficulties in the key bond-forming reactions, such as the Pictet-Spengler cyclization, which can be sensitive to substrate and reaction conditions.[6] The oxidative coupling step to link the two isoquinoline (B145761) moieties can also be low-yielding and produce a mixture of regioisomers.[7] Furthermore, the multi-step nature of the synthesis can lead to a significant loss of material at each stage, particularly during purification of the complex and often polar intermediates.[8][9]
Q3: How does the purity of starting materials and reagents affect the synthesis of this compound?
A3: The purity of starting materials and reagents is critical for the success of any multi-step synthesis, and particularly for complex molecules like this compound. Impurities can interfere with catalytic cycles, lead to the formation of side products, and complicate the purification of the desired compounds. For instance, in the Pictet-Spengler reaction, trace amounts of water can hinder the reaction by hydrolyzing the iminium ion intermediate.[10] Similarly, the presence of metal contaminants can negatively impact the efficiency of coupling reactions.
Q4: What are the recommended purification techniques for this compound and its intermediates?
A4: The purification of alkaloids and their synthetic intermediates often requires a combination of techniques due to their structural complexity and potential for basicity. Column chromatography is a standard method, with silica (B1680970) gel or alumina (B75360) being common stationary phases.[11] For basic compounds like isoquinolines, it may be beneficial to use a basic adsorbent like alumina to prevent streaking and improve separation.[11] High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often employed for the final purification of the target compound to achieve high purity.[12] Other techniques such as crystallization and solvent extraction are also valuable for isolating and purifying intermediates throughout the synthesis.[8][9]
Troubleshooting Guide
Issue 1: Low Yield in the Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Synthesis
Q: My Pictet-Spengler reaction to form the tetrahydroisoquinoline precursor is giving a low yield. What are the likely causes and how can I optimize it?
A: Low yields in the Pictet-Spengler reaction are a common issue.[6] Several factors can contribute to this, and a systematic approach to optimization is recommended.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficiently Activated Aromatic Ring | The electron density of the aromatic ring is crucial for the electrophilic cyclization step. If your β-arylethylamine has electron-withdrawing groups, the reaction will be sluggish. Consider using starting materials with electron-donating groups on the aromatic ring, as these significantly improve yields.[6][13] |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. Strong acids can sometimes lead to side reactions or decomposition of starting materials. It is advisable to screen a range of Brønsted acids (e.g., TFA, HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[2][13] |
| Suboptimal Reaction Temperature and Time | The reaction kinetics are sensitive to temperature. If the reaction is too slow, consider increasing the temperature. However, high temperatures can also promote side reactions. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Presence of Water | Trace amounts of water can hydrolyze the iminium ion intermediate, which is the key electrophile in the reaction. Ensure that all solvents and reagents are anhydrous. |
| Unstable Aldehyde or Ketone | The carbonyl compound used in the condensation step may be unstable under the reaction conditions. Using a slight excess of the aldehyde or ketone can help drive the reaction to completion.[13] |
Issue 2: Inefficient Oxidative Coupling of Tetrahydroisoquinoline Monomers
Q: The oxidative coupling step to form the bisbenzylisoquinoline backbone is resulting in a complex mixture of products and a low yield of the desired this compound precursor. How can I improve the selectivity and yield?
A: Oxidative coupling reactions are notoriously challenging and often produce a mixture of regioisomers and oligomeric byproducts.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Non-selective Oxidizing Agent | The choice of oxidizing agent is crucial for controlling the regioselectivity of the coupling. Common reagents include iron(III) chloride, potassium ferricyanide, and enzymes like cytochrome P450s in biomimetic approaches.[5] It is important to screen different oxidizing agents and optimize their stoichiometry. |
| Incorrect Solvent | The solvent can influence the reaction pathway and the stability of the radical intermediates. A solvent screen should be performed to identify a medium that favors the desired coupling pathway. |
| Suboptimal Reaction Conditions | Factors such as temperature, reaction time, and the rate of addition of the oxidizing agent can significantly impact the product distribution. A slow addition of the oxidant at low temperatures can sometimes improve selectivity by minimizing over-oxidation and side reactions. |
| Lack of Protecting Groups | The presence of multiple reactive phenolic hydroxyl groups can lead to uncontrolled polymerization. It may be necessary to selectively protect some of the hydroxyl groups before the coupling reaction and deprotect them in a subsequent step. |
Experimental Protocols
Hypothetical Protocol for a Pictet-Spengler Reaction in this compound Synthesis
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline intermediate, a key building block for this compound.
1. Materials:
-
Substituted β-phenylethylamine (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Dissolve the substituted β-phenylethylamine (1.0 eq) and the substituted aldehyde (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired tetrahydroisoquinoline.
Data Presentation
Table 1: Hypothetical Optimization of the Pictet-Spengler Reaction
| Entry | Acid Catalyst | Equivalents of Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (4M in Dioxane) | 2.0 | 25 | 24 | 35 |
| 2 | H₂SO₄ | 1.5 | 25 | 24 | 28 |
| 3 | TFA | 2.0 | 0 to 25 | 18 | 65 |
| 4 | TFA | 1.2 | 0 to 25 | 24 | 52 |
| 5 | BF₃·OEt₂ | 1.5 | 25 | 20 | 48 |
Mandatory Visualizations
Caption: Plausible biosynthetic pathway for a bisbenzylisoquinoline alkaloid like this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Caption: The reaction mechanism of the Pictet-Spengler reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. study.com [study.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Limacine Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Limacine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during extraction?
A1: The primary factors that can contribute to the degradation of this compound, a compound susceptible to chemical changes, include exposure to high pH (alkaline conditions), elevated temperatures, light (photodegradation), and oxidation.[1] As a sensitive compound, this compound's stability is paramount for achieving accurate and reproducible results.
Q2: What is the recommended pH range to maintain during this compound extraction to minimize degradation?
A2: To minimize degradation, it is advisable to maintain a neutral or slightly acidic pH during the extraction process.[1] Alkaline conditions can lead to structural changes in this compound, rendering it more susceptible to oxidation and subsequent degradation.[1]
Q3: How does temperature impact the stability of this compound during the extraction process?
A3: While higher temperatures can increase extraction efficiency, prolonged exposure to heat can cause thermal degradation of this compound.[1] It is crucial to find a balance between extraction efficiency and the thermal stability of the compound. For many similar phenolic compounds, an optimal extraction temperature is between 40-60°C.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound can be sensitive to light and may undergo photodegradation. It is recommended to protect the extraction mixture and subsequent extracts from direct light by using amber-colored glassware or by working in a dimly lit environment.[1]
Q5: What measures can be taken to prevent the oxidation of this compound during extraction?
A5: To prevent oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] The addition of antioxidants to the extraction solvent can also be beneficial in preserving the integrity of this compound.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For compounds with characteristics similar to this compound, solvents like ethyl acetate, acetone, and methanol (B129727) are commonly used.[2] Experiment with a range of solvents with varying polarities to determine the most effective one for this compound. |
| Insufficient Solvent-to-Solid Ratio | An inadequate volume of solvent may not be sufficient to dissolve and extract all the this compound present in the source material. Increase the solvent-to-solid ratio to ensure a thorough extraction.[2] |
| Incomplete Cell Lysis | If this compound is an intracellular metabolite, the cell walls of the source material must be disrupted to release the compound. Consider using mechanical disruption methods such as grinding in liquid nitrogen or sonication prior to solvent extraction.[2] |
| Suboptimal Extraction Time | The duration of the extraction process can significantly impact the yield. Both insufficient and excessive extraction times can lead to lower yields. Optimize the extraction time by performing a time-course experiment. |
| Degradation of this compound | As discussed in the FAQs, factors like pH, temperature, and light can degrade this compound. Refer to the solutions in the FAQs to minimize degradation and maximize yield.[1] |
Issue 2: Presence of Impurities in the Extract
| Potential Cause | Suggested Solution |
| Co-extraction of Other Compounds | The chosen solvent may be extracting other compounds with similar solubility to this compound. Employ a multi-step extraction with solvents of different polarities to selectively extract this compound. |
| Inadequate Purification | The initial crude extract will likely contain various impurities. Utilize chromatographic techniques such as preparative Thin-Layer Chromatography (TLC) or column chromatography for purification.[2] High-Performance Liquid Chromatography (HPLC) is a standard and precise method for both purification and quantification.[2] |
| Formation of Emulsions | Emulsions can form during liquid-liquid extraction, trapping impurities and the target compound.[3] To prevent this, gently swirl instead of vigorously shaking the separatory funnel.[3] If an emulsion has formed, techniques like centrifugation or adding a small amount of a different organic solvent can help break it.[3] |
Experimental Protocols
Protocol 1: Maceration-Based Extraction of this compound
This protocol is a general guideline and may require optimization based on the specific source material.
1. Materials and Equipment:
-
Dried and powdered source material
-
Extraction solvent (e.g., 70% ethanol)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
2. Procedure:
-
Weigh a specific amount of the dried and powdered source material (e.g., 100 g).
-
Place the material in a large Erlenmeyer flask.
-
Add a sufficient volume of the extraction solvent to fully immerse the material (e.g., 1 L of 70% ethanol).[4]
-
Seal the flask and stir the mixture at room temperature (20-25°C) for 24-72 hours, protected from light.[4]
-
Filter the extract using Whatman No. 1 filter paper.
-
Repeat the extraction of the residue two more times with fresh solvent.[4]
-
Pool the filtrates.
-
Concentrate the pooled extract using a rotary evaporator under reduced pressure at a temperature below 40°C.[4]
-
Dry the resulting crude extract in a vacuum desiccator.
-
Store the dried extract in an airtight, light-protected container at -20°C.[4]
Data Presentation
Table 1: Effect of Solvent Polarity on this compound Extraction Efficiency
| Solvent | Dielectric Constant | This compound Yield (mg/g of dry material) |
| Hexane | 1.88 | 0.5 ± 0.1 |
| Dichloromethane | 9.08 | 2.1 ± 0.3 |
| Acetone | 20.7 | 4.5 ± 0.4 |
| Ethanol | 24.5 | 5.8 ± 0.5 |
| 70% Ethanol | - | 6.2 ± 0.4 |
| Methanol | 32.7 | 5.1 ± 0.6 |
| Water | 80.1 | 1.2 ± 0.2 |
Table 2: Influence of Extraction Temperature on this compound Yield and Degradation
| Temperature (°C) | This compound Yield (mg/g) | Degradation Product (%) |
| 25 | 4.8 ± 0.3 | < 1 |
| 40 | 6.1 ± 0.4 | 2.5 |
| 60 | 6.5 ± 0.5 | 8.1 |
| 80 | 5.2 ± 0.6 | 25.4 |
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low this compound yield.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.
References
Technical Support Center: Addressing Lidocaine Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lidocaine-induced cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Lidocaine-induced cytotoxicity?
A1: Lidocaine can induce cell death through multiple mechanisms, primarily apoptosis and at higher concentrations, necrosis.[1][2] The apoptotic response is often initiated via the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1][3] Additionally, Lidocaine has been shown to induce endoplasmic reticulum (ER) stress, leading to an unfolded protein response (UPR) that can also trigger apoptosis.[4]
Q2: How does Lidocaine affect cellular signaling pathways to induce cytotoxicity?
A2: Lidocaine influences several key signaling pathways involved in cell survival and apoptosis. It has been reported to suppress the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.[3] Conversely, it can activate pro-apoptotic pathways such as the p38 MAPK pathway.[5] In some cancer cells, Lidocaine's cytotoxic effects are mediated through the activation of bitter taste receptor T2R14, leading to an increase in intracellular calcium, mitochondrial dysfunction, and apoptosis.[6][7][8]
Q3: Why do I observe different IC50 values for Lidocaine in the same cell line compared to published literature?
A3: Variations in IC50 values for Lidocaine can arise from several factors. These include differences in experimental conditions such as cell density, the specific passage number of the cell line, duration of drug exposure, and the type of cytotoxicity assay used. The metabolic state of the cells and variations in culture medium composition can also influence the apparent cytotoxicity of Lidocaine.
Q4: Can Lidocaine's cytotoxic effects be mitigated or reversed?
A4: The potential for mitigating Lidocaine's cytotoxicity is an area of ongoing research. One study has shown that activation of HIF-1 can confer resistance to Lidocaine-induced cell death by suppressing mitochondrial respiration.[9] Additionally, the use of specific inhibitors for pathways activated by Lidocaine, or agents that stabilize mitochondrial function, could potentially reduce its cytotoxic effects, though this is highly context-dependent on the cell type and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results between replicates. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or reagent addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed even at high concentrations of Lidocaine. | - The cell line may be resistant to Lidocaine.- Insufficient incubation time.- Degradation of the Lidocaine stock solution. | - Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.- Prepare a fresh Lidocaine stock solution and verify its concentration. |
| Unexpectedly high cytotoxicity at low concentrations of Lidocaine. | - Cell line is highly sensitive to Lidocaine.- Error in calculating the dilution series.- Contamination of the cell culture. | - Perform a preliminary dose-response experiment with a wider range of lower concentrations.- Double-check all calculations for dilutions.- Regularly test for mycoplasma and other contaminants. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | - Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity).- Lidocaine may interfere with the assay chemistry. | - Use multiple, mechanistically different cytotoxicity assays to get a comprehensive view of cell health.- Run appropriate controls to check for any direct interaction of Lidocaine with the assay reagents. |
Data Presentation
Table 1: Reported IC50 Values of Lidocaine in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 |
| Ishikawa | Human Endometrial Adenocarcinoma | MTT | 24 h | 11.67 mM |
| Ishikawa | Human Endometrial Adenocarcinoma | MTT | 48 h | 1.915 mM |
| Ishikawa | Human Endometrial Adenocarcinoma | MTT | 72 h | 2.114 mM |
| Unnamed Cell Line | Not Specified | CCK-8 | Not Specified | 613.77 µM |
Note: IC50 values can vary significantly based on experimental conditions as mentioned in the troubleshooting guide.[10][11]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Lidocaine stock solution (e.g., in DMSO or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Lidocaine in culture medium. Remove the old medium from the wells and add 100 µL of the Lidocaine dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of Lidocaine concentration to determine the IC50 value.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Lidocaine stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Lidocaine for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for assessing Lidocaine cytotoxicity using the MTT assay.
Caption: Signaling pathways involved in Lidocaine-induced cytotoxicity.
References
- 1. Lidocaine induces apoptosis via the mitochondrial pathway independently of death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytometric analysis of lidocaine-induced cytotoxicity: a model experiment using rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local Anesthetic Lidocaine and Cancer: Insight Into Tumor Progression and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine Induces Endoplasmic Reticulum Stress-Associated Apoptosis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine Induces Apoptosis and Suppresses Tumor Growth in Human Hepatocellular Carcinoma Cells In Vitro and in a Xenograft Model In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. freethink.com [freethink.com]
- 8. biorxiv.org [biorxiv.org]
- 9. HIF-1-mediated suppression of mitochondria electron transport chain function confers resistance to lidocaine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Limacine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Limacine. Given its high lipophilicity (XLogP3: 6.1) and large molecular weight (608.7 g/mol ), this compound is expected to exhibit dissolution and absorption challenges.[1] This guide offers strategies to overcome these issues and optimize its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributed to two main factors derived from its physicochemical properties:
-
Poor Aqueous Solubility: this compound has a high calculated XLogP3 of 6.1, indicating high lipophilicity and consequently, very low water solubility.[1] This "grease-ball" characteristic hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: While highly lipophilic compounds can sometimes readily cross the intestinal membrane, this compound's large molecular weight (608.7 g/mol ) may limit its passive diffusion across the intestinal epithelium.[1] Additionally, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What initial steps can I take to assess the bioavailability of my this compound formulation?
A2: A logical first step is to conduct in vitro and in vivo studies to establish a baseline.
-
In Vitro: Start with solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Follow this with a Caco-2 cell permeability assay to assess its intestinal permeability and identify potential efflux issues.
-
In Vivo: Perform a pilot pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice). Administer this compound both orally (PO) and intravenously (IV) to determine its absolute bioavailability.
Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral absorption of a poorly soluble and potentially poorly permeable compound like this compound:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with enhanced apparent solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption via the lymphatic pathway.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Studies
Symptoms:
-
Low Cmax and AUC values after oral administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution | 1. Particle Size Reduction: Micronize or nano-mill this compound to increase its surface area. 2. Formulate as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). 3. Utilize Lipid-Based Formulations: Develop a SEDDS or SMEDDS formulation to improve solubilization. |
| Low Permeability | 1. Conduct Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) and efflux ratio to confirm low permeability and assess P-gp liability. 2. Include Permeation Enhancers: If permeability is confirmed to be low, consider incorporating GRAS (Generally Recognized As Safe) permeation enhancers in the formulation. |
| First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Co-administration with CYP Inhibitors: In preclinical studies, co-administer with a known inhibitor of the relevant cytochrome P450 enzymes to see if exposure increases. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Symptoms:
-
Low apparent permeability coefficient (Papp) value in the apical-to-basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux | 1. Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole). A significant increase in the A-B Papp value and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate. 2. Incorporate P-gp Inhibitors in Formulation: Consider co-formulating with excipients that have P-gp inhibitory activity (e.g., certain grades of polysorbates, tocopheryl polyethylene (B3416737) glycol succinate). |
| Other Efflux Transporters | If the efflux is not inhibited by P-gp inhibitors, investigate the involvement of other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs) using specific inhibitors in the Caco-2 assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or a combination of HPMC and SLS).
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the suspension at a concentration of 50% (v/v).
-
Mill the suspension using a planetary ball mill or a specialized bead mill at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to control heat generation).
-
Monitor the particle size distribution at regular intervals using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), zeta potential, and dissolution rate compared to the unmilled drug.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., lucifer yellow).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For the apical-to-basolateral (A-B) permeability assessment, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Visualizations
Caption: Workflow for Overcoming Poor Bioavailability.
Caption: Barriers to Oral Bioavailability of this compound.
References
Technical Support Center: Quantification of Bioactive Small Molecules
Welcome to the technical support center for the quantification of bioactive small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the quantification of endogenous bioactive small molecules?
A1: The primary challenges in quantifying endogenous bioactive small molecules, particularly in the context of drug development, revolve around method development and validation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Key difficulties include managing the inherent biological variability of these molecules, the complexity of the biological matrices they are found in, and ensuring the accuracy and reproducibility of the analytical methods.[1] Furthermore, identifying suitable internal standards and blank matrices is a critical hurdle that needs to be overcome for reliable quantification.[1]
Q2: How can I select the appropriate analytical method for my quantification needs?
A2: The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the instrumentation available. For the quantification of bioactive compounds like macaenes, methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used. A cross-validation of these methods is often recommended to ensure accuracy and reliability.
Q3: What are the key considerations for biomarker development in conjunction with drug development?
A3: When developing a biomarker alongside a therapeutic drug, it is crucial to have a strong biological rationale supported by research data. The technical feasibility of the biomarker assay, standardized procedures for specimen collection and data interpretation, and the timing of biomarker development in relation to the drug development timeline are all critical considerations.[2] Decisions on how to study a biomarker in a clinical trial depend on the need for safety data, the availability of reliable assays, and the relationship of the biomarker results to clinical benefit.[2]
Troubleshooting Guides
Issue 1: High variability in quantification results between sample batches.
Possible Cause: Inconsistent sample preparation, including extraction efficiency and handling.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the sample preparation protocol is strictly followed for all samples.
-
Use of Internal Standards: Incorporate an appropriate internal standard early in the sample preparation process to account for variability in extraction and instrument response.
-
Quality Control Samples: Include quality control (QC) samples at regular intervals throughout the analytical run to monitor the performance of the assay.
-
Automate When Possible: Utilize automated sample preparation systems to minimize human error.
Issue 2: Poor sensitivity and inability to detect low-abundance small molecules.
Possible Cause: Suboptimal instrument parameters or an unsuitable analytical method.
Troubleshooting Steps:
-
Method Optimization: Optimize mass spectrometry parameters, such as ionization source settings and collision energy, to enhance signal intensity.
-
Chromatographic Separation: Improve chromatographic resolution to separate the analyte of interest from interfering matrix components.
-
Sample Enrichment: Employ solid-phase extraction (SPE) or other sample concentration techniques to increase the analyte concentration prior to analysis.
-
Consider a More Sensitive Technique: If using HPLC-UV, consider switching to LC-MS or LC-MS/MS for enhanced sensitivity and selectivity.
Quantitative Data Summary
The selection of an analytical method is a critical step in the quantification of bioactive small molecules. The following table summarizes the performance characteristics of three common analytical techniques.
| Analytical Method | Typical Sensitivity | Selectivity | Throughput | Cost |
| HPLC-UV | ng-µg | Moderate | High | Low |
| LC-MS | pg-ng | High | Medium | Medium |
| HPTLC | µg | Moderate | High | Low |
Key Experimental Protocols
Protocol 1: General Workflow for Quantification of Bioactive Small Molecules from a Plant Matrix
This protocol outlines the typical steps for quantifying a bioactive small molecule from a plant-based sample.
-
Sample Preparation:
-
Homogenize the dried plant material to a fine powder.
-
Accurately weigh a specific amount of the powdered sample.
-
Perform an extraction using a suitable solvent system (e.g., methanol/water mixture). This can be done through sonication or maceration.
-
Centrifuge the extract and filter the supernatant to remove particulate matter.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the filtered extract onto an appropriate HPLC or LC-MS system.
-
Separate the compounds using a suitable chromatographic column and mobile phase gradient.
-
-
Detection and Quantification:
-
Detect the analyte of interest using a UV detector or a mass spectrometer.
-
Quantify the analyte by comparing its peak area or height to a calibration curve prepared with certified reference standards.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Calculate the concentration of the bioactive small molecule in the original sample, taking into account dilution factors.
-
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway initiated by a bioactive small molecule.
Experimental Workflow
References
- 1. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Perspective on Challenges and Issues in Biomarker Development and Drug and Biomarker Codevelopment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Limacine
Introduction
Limacine, a bisbenzylisoquinoline alkaloid also known as (+)-Fangchinoline, is a natural product that has garnered research interest for its potential therapeutic properties, including anti-cancer and anti-plasmodial activities.[1][2] As with any bioactive compound, understanding and minimizing off-target effects is crucial for accurate experimental interpretation and potential therapeutic development. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential issues related to the off-target effects of this compound.
While specific data on the off-target profile of this compound is limited in publicly available literature, this resource offers general principles, troubleshooting strategies, and experimental protocols applicable to the characterization of this compound and other novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects are unintended interactions of a drug or compound, such as this compound, with cellular components other than its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, altered cellular signaling, and confounding experimental results. Minimizing off-target effects is critical for ensuring that the observed phenotype is a direct result of modulating the intended target.
Q2: How can I predict potential off-target effects of this compound?
A2: Predicting off-target effects for a compound like this compound can be approached through computational and experimental methods. In silico tools can screen this compound against databases of known protein structures to identify potential unintended binding partners. Experimental approaches include broad-spectrum kinase inhibitor panels or proteomics-based methods to identify cellular proteins that interact with this compound.
Q3: What are some initial steps to minimize off-target effects in my cell-based assays with this compound?
A3: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the minimal effective concentration of this compound for your desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target proteins. Additionally, utilizing structurally unrelated compounds that target the same primary protein can help confirm that the observed phenotype is not due to an off-target effect specific to this compound's chemical scaffold.
Q4: My results with this compound are inconsistent across different cell lines. Could this be due to off-target effects?
A4: Yes, inconsistent results across different cell lines can be indicative of off-target effects. The expression levels of on- and off-target proteins can vary significantly between cell lines, leading to different biological responses. It is important to characterize the expression of your primary target and any known or suspected off-targets in the cell lines you are using.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity at concentrations required for on-target activity. | This compound may have off-target effects on essential cellular pathways. | - Perform a dose-response curve to determine the IC50 for toxicity and compare it to the EC50 for on-target activity. - Use a lower concentration of this compound for a longer duration. - Test for markers of common toxicity pathways (e.g., apoptosis, necrosis). |
| Observed phenotype does not match the known function of the intended target. | The phenotype may be driven by one or more off-target effects of this compound. | - Use a rescue experiment: if the on-target effect is enzymatic inhibition, see if adding back the product of the enzyme rescues the phenotype. - Employ a structurally distinct inhibitor of the same target to see if it recapitulates the phenotype. - Use siRNA or CRISPR to knock down the intended target and see if it phenocopies the effect of this compound. |
| Lack of a clear dose-response relationship for the desired effect. | This could indicate that the observed effect is due to a combination of on- and off-target activities with different potencies. | - Widen the range of this compound concentrations tested. - Use a more specific assay for the primary target to establish a clear on-target dose-response. - Consider that at higher concentrations, off-target effects may be masking or altering the on-target phenotype. |
| Results from this compound treatment cannot be validated with genetic approaches (e.g., siRNA, CRISPR). | The effects of this compound may be due to off-target interactions that are not replicated by knocking down the intended target. | - Perform unbiased screening (e.g., proteomics, transcriptomics) to identify potential off-targets of this compound. - Validate the engagement of identified off-targets by this compound in your experimental system. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Potency using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in intact cells.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 1 hour.
-
Heating: After treatment, wash the cells with PBS and resuspend in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling on ice.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for your primary target protein and a known or suspected off-target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target engagement. Compare the dose-dependent shift for the on-target versus the off-target protein to determine selectivity.
Protocol 2: Identifying Off-Targets using Kinase Profiling
This protocol is useful for identifying unintended kinase targets of this compound.
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically test the compound against a large panel of recombinant kinases at one or two fixed concentrations.
-
Data Interpretation: The service will provide data on the percent inhibition of each kinase by this compound. Identify any kinases that are significantly inhibited, especially those inhibited by more than 50% at a concentration relevant to your experiments.
-
Validation: Validate the identified off-target kinases in your cellular system using methods like CETSA (Protocol 1) or by examining the phosphorylation of known substrates of the off-target kinase after this compound treatment.
Quantitative Data Summary
Table 1: Hypothetical Potency of this compound against On-Target and Off-Target Kinases
| Target | IC50 (nM) |
| On-Target: Kinase A | 50 |
| Off-Target: Kinase B | 850 |
| Off-Target: Kinase C | 2,500 |
| Off-Target: Kinase D | >10,000 |
This table illustrates how to present data comparing the potency of this compound against its intended target versus several potential off-targets. A higher IC50 value indicates lower potency and a lower likelihood of significant off-target effects at therapeutic concentrations.
Visualizations
Caption: Hypothetical signaling pathways of this compound, illustrating on-target and off-target interactions.
Caption: Experimental workflow for investigating and minimizing off-target effects of this compound.
References
Technical Support Center: Refining Limacine Dosage for Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on establishing and refining dosages of the novel compound Limacine for in vivo animal studies. The following information is based on established principles of pharmacology and drug development, offering a framework for systematic investigation.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in my animal model?
A1: Establishing a safe and effective starting dose for a novel compound like this compound requires a multi-faceted approach. It is recommended to begin with in vitro data and extrapolate to an in vivo context. One common method is to use the in vitro IC50 or EC50 value as a starting point. A general rule of thumb is to aim for an initial in vivo plasma concentration that is a multiple of the in vitro IC50/EC50.
Additionally, allometric scaling is a powerful tool for estimating a starting dose based on data from other species, if available.[1][2][3] Allometric scaling uses mathematical models that correlate biological parameters with body size to predict pharmacokinetic parameters across species.[2][3] The FDA provides guidance on estimating a safe starting dose in humans from animal data, and these principles can be adapted for interspecies scaling between animal models.[1]
Q2: What is allometric scaling and how can it be applied to this compound?
A2: Allometric scaling is a method used to predict the pharmacokinetic parameters of a drug in one species based on data from another.[1][2] It is based on the principle that many physiological and metabolic processes scale in a predictable way with body size.[3] The basic formula for allometric scaling is Y = aW^b, where Y is the parameter of interest (e.g., clearance, volume of distribution), W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively.
To apply this to this compound, you would need pharmacokinetic data from at least one other animal species. This data would be used to determine the allometric relationship, which can then be used to predict the parameters in your target species. It's important to note that allometric scaling is an empirical method and the predictions should be validated.[4][5]
Q3: My this compound formulation is showing precipitation upon dilution for injection. What can I do?
A3: Precipitation of a compound upon dilution of a stock solution (often in DMSO) into an aqueous vehicle is a common issue.[6] To troubleshoot this, consider the following:
-
Optimize the vehicle: A small percentage of a co-solvent like PEG400, propylene (B89431) glycol, or Tween 80 can be added to the aqueous vehicle to improve solubility.
-
pH adjustment: The solubility of this compound may be pH-dependent.[7] Experiment with different pH values for your vehicle, ensuring they are within a physiologically tolerable range for your animal model.
-
Formulation strategies: For poorly soluble compounds, more advanced formulation strategies such as lipid-based formulations (e.g., SEDDS), or complexation with cyclodextrins may be necessary to improve solubility and bioavailability.[8]
Troubleshooting Guides
Issue: Poor in vivo efficacy of this compound despite promising in vitro data.
This is a frequent challenge in drug development and can be attributed to several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Poor Efficacy
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Issue: High variability in animal response to this compound.
High variability can obscure the true effect of the compound and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Double-check all dose calculations and ensure proper administration technique.[9] |
| Formulation Instability | Prepare fresh formulations for each experiment and visually inspect for any precipitation or phase separation. |
| Biological Variability | Ensure animals are age and weight-matched. Consider potential differences in metabolism due to genetic background. |
| Food Effects | Standardize the feeding schedule, as food can affect the absorption of orally administered drugs. |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice, rats) and ensure they are healthy and within a defined age and weight range.
-
Dose Selection: Based on in vitro data and/or allometric scaling, select a range of at least 3-5 doses. A common starting point is a dose predicted to provide a plasma concentration 10-fold higher than the in vitro IC50. Subsequent doses can be escalated in a step-wise manner (e.g., 2-fold increments).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. Record all observations.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of severe distress.
-
Data Analysis: Summarize the findings in a table.
Data Presentation: MTD Study of this compound
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | |||
| Dose 1 | 5 | |||
| Dose 2 | 5 | |||
| Dose 3 | 5 | |||
| Dose 4 | 5 |
Protocol 2: Basic Pharmacokinetic (PK) Study of this compound
Objective: To determine the basic pharmacokinetic profile of this compound, including its absorption, distribution, and elimination.
Methodology:
-
Animal Model and Dose: Use the same animal model as in the MTD study. Select a dose that is well-tolerated (e.g., the MTD or a fraction thereof).
-
Administration: Administer this compound via the intended route. For oral administration, a parallel intravenous (IV) dosing group is necessary to determine absolute bioavailability.[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).[8]
-
Sample Processing: Process the blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation: Basic PK Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC (0-t) (nghr/mL) | ||
| AUC (0-inf) (nghr/mL) | ||
| t1/2 (hr) | ||
| Bioavailability (%) | N/A |
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, a putative kinase inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Dose Range Finding
The following workflow outlines the key steps in determining an appropriate dose range for this compound in a new animal model.
Caption: Experimental workflow for this compound dose range finding.
References
- 1. allucent.com [allucent.com]
- 2. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 3. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vettimes.com [vettimes.com]
Validation & Comparative
Leelamine: A Promising Anticancer Agent Targeting Cholesterol Metabolism and Oncogenic Signaling
For Immediate Release
[City, State] – December 16, 2025 – Leelamine, a naturally derived diterpene amine, is demonstrating significant potential as an anticancer agent with a unique mechanism of action that distinguishes it from traditional chemotherapies. Preclinical studies have confirmed its ability to selectively induce cancer cell death by disrupting intracellular cholesterol transport, leading to the shutdown of critical oncogenic signaling pathways. This guide provides a comprehensive comparison of Leelamine's anticancer effects with other agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Novel Approach to Cancer Therapy
Leelamine's primary anticancer activity stems from its lysosomotropic properties, meaning it accumulates in the acidic environment of lysosomes within cells.[1] This accumulation disrupts the normal trafficking of cholesterol, causing it to build up within these organelles and effectively starving the cancer cell of this essential component.[2] The depletion of available cholesterol cripples receptor-mediated endocytosis and endosome trafficking, which in turn inhibits key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[2][3] This multi-targeted approach offers the potential to overcome the drug resistance often seen with agents that target a single protein.[1]
Comparative In Vitro Efficacy
Leelamine has shown potent cytotoxic effects across a range of cancer cell lines, particularly in melanoma. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate its efficacy.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leelamine | Melanoma | UACC 903 | ~2 | [4] |
| Melanoma | 1205 Lu | ~2 | [4] | |
| Leelamine Derivative (5a) | Melanoma | UACC 903 | 1.2 | [2] |
| Melanoma | 1205 Lu | 2.0 | [2] | |
| Leelamine Derivative (5b) | Melanoma | UACC 903 | 1.0 | [2] |
| Melanoma | 1205 Lu | 1.8 | [2] | |
| Doxorubicin | Breast Cancer | MCF-7 | Not specified in provided results | |
| Cisplatin | Lung Cancer | A549 | Not specified in provided results | |
| Chloroquine (Lysosomotropic Agent) | Various | Multiple | Not specified in provided results | |
| Siramesine (Lysosomotropic Agent) | Various | Multiple | Not specified in provided results | [1] |
In Vivo Anticancer Activity
Preclinical studies using xenograft models have confirmed Leelamine's anticancer effects in a living system. In a melanoma xenograft model, Leelamine treatment resulted in a significant decrease in tumor burden.[5] Similarly, in a prostate cancer xenograft model, Leelamine administration led to a notable reduction in the protein levels of key lipogenesis enzymes and a decrease in lipid accumulation in the tumor tissue.[6]
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Key Findings | Reference |
| Melanoma Xenograft | Leelamine | Not specified in provided results | Significant decrease in tumor burden | Inhibition of AKT and STAT3 signaling in tumors. | [5] |
| Prostate Cancer Xenograft (22Rv1) | Leelamine | 9.1 mg/kg body weight | 66% decrease in ACLY protein levels; 44% reduction in lipid droplets | Downregulation of a key enzyme in fatty acid synthesis. | [6] |
Signaling Pathway Modulation
Leelamine's disruption of cholesterol homeostasis leads to the downregulation of multiple oncogenic signaling pathways.
Caption: Leelamine's mechanism of action, initiating with lysosomal accumulation and leading to the inhibition of key oncogenic signaling pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of Leelamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
Reagent Incubation: Following treatment, MTS reagent is added to each well, and the plates are incubated for 2 hours at 37°C.[4]
-
Data Acquisition: The absorbance is measured at 492 nm using a microplate reader. The resulting values are proportional to the number of viable cells.[4]
Caption: A typical workflow for a cell viability assay to determine the cytotoxic effects of Leelamine.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Cell Lysis: Cancer cells are treated with Leelamine, and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Membrane Transfer: The separated proteins are transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, p-ERK, p-STAT3) and a loading control.
-
Detection: A secondary antibody conjugated to an enzyme is added, and a substrate is used to generate a detectable signal.[4]
Conclusion and Future Directions
The preclinical data strongly suggest that Leelamine is a promising anticancer candidate with a novel mechanism of action. Its ability to target multiple oncogenic pathways simultaneously by disrupting cholesterol homeostasis presents a significant advantage over single-target therapies. While no clinical trials for Leelamine have been identified at this time, the robust preclinical evidence warrants further investigation into its therapeutic potential in human cancers.[2][7] Future research should focus on direct comparative studies with a broader range of standard-of-care chemotherapies and other lysosomotropic agents, as well as comprehensive in vivo studies to establish optimal dosing and safety profiles.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Limacine: Unveiling the Efficacy of a Bisbenzylisoquinoline Alkaloid in Oncology
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Limacine's efficacy against other prominent bisbenzylisoquinoline alkaloids, supported by available experimental data. This document aims to provide an objective overview to inform future research and development in oncology.
Bisbenzylisoquinoline alkaloids (BBIQs) are a large and structurally diverse class of natural compounds that have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[1] This guide focuses on this compound, a member of the BBIQ family, and seeks to compare its efficacy with other well-studied alkaloids within the same class, such as Tetrandrine, Berbamine, and Fangchinoline.
Comparative Analysis of Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of prominent bisbenzylisoquinoline alkaloids across various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Fangchinoline | KKU-100 (Cholangiocarcinoma) | Not explicitly stated, but showed dose-dependent inhibition of cell viability | [3] |
| Fangchinoline | GBC-SD (Gallbladder Cancer) | ~10 µM (estimated from graphical data) | [4] |
| Fangchinoline | NOZ (Gallbladder Cancer) | ~15 µM (estimated from graphical data) | [4] |
| Tetrandrine | Not specified | Not specified | [5] |
| Berbamine | Not specified | Not specified | [6] |
Note: The absence of specific IC50 values for this compound in publicly accessible research highlights a significant gap in the current understanding of its therapeutic potential. The data for Fangchinoline is included to provide a preliminary benchmark for a closely related stereoisomer.
Signaling Pathways and Mechanisms of Action
Bisbenzylisoquinoline alkaloids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. Understanding these mechanisms is crucial for the rational design of novel cancer therapies.
Fangchinoline, a stereoisomer of this compound, has been shown to induce apoptosis in gallbladder cancer cells by suppressing the PI3K/Akt/XIAP signaling axis.[4] It has also been found to induce mitochondria-associated apoptotic cell death in cholangiocarcinoma cells.[3] Furthermore, Fangchinoline can modulate cytokine-induced apoptosis through the dual regulation of the NF-κB and AP-1 pathways.[7][8]
The diagram below illustrates the signaling pathway affected by Fangchinoline, which may share similarities with the mechanism of action of this compound.
Caption: PI3K/Akt/XIAP signaling pathway inhibited by Fangchinoline.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of bisbenzylisoquinoline alkaloids. These protocols provide a framework for conducting similar efficacy studies for this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the bisbenzylisoquinoline alkaloid.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The workflow for a typical in vitro anticancer drug screening process is depicted below.
Caption: Experimental workflow for in vitro anticancer screening.
Conclusion and Future Directions
While the anticancer potential of the bisbenzylisoquinoline alkaloid class is well-documented, specific data on the efficacy of this compound remains elusive. The available information on its stereoisomer, Fangchinoline, suggests that this compound likely possesses significant anticancer activity and warrants further investigation.
Future research should prioritize the following:
-
In vitro efficacy studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines is essential to establish its potency and spectrum of activity.
-
Direct comparative studies: Head-to-head comparisons of this compound with other BBIQs like Tetrandrine, Berbamine, and Fangchinoline will clarify its relative efficacy.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its anticancer effects and identify potential biomarkers for patient stratification.
-
In vivo studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The exploration of this compound's anticancer properties represents a promising avenue for the development of novel and effective cancer therapies. The generation of robust preclinical data is a critical next step in translating the potential of this natural compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 21. In vitro studies of lantibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways | MDPI [mdpi.com]
- 8. Fangchinoline, a bisbenzylisoquinoline alkaloid can modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways | Faculty members [faculty.ksu.edu.sa]
Navigating the Path to Validation: A Comparative Guide to Understanding Limacine's Mechanism of Action
For researchers, scientists, and drug development professionals, elucidating a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a framework for the validation of Limacine's mechanism of action, comparing it to established therapeutic alternatives. Due to the limited publicly available data on this compound, this document serves as a blueprint for the necessary experimental validation, outlining key methodologies and data presentation standards.
The validation process for a new chemical entity like this compound is a multi-faceted endeavor that requires a combination of computational, in vitro, and in vivo studies. This guide will walk through the essential stages of this process, from initial target identification to comprehensive pathway analysis.
Comparative Analysis of this compound and Alternatives
To effectively position this compound within the therapeutic landscape, a direct comparison with existing drugs targeting similar indications is essential. The following tables illustrate how quantitative data for this compound, once generated, should be structured for clear comparison with hypothetical alternatives, Drug A and Drug B.
Table 1: Target Engagement and Potency
| Parameter | This compound | Drug A (Alternative) | Drug B (Alternative) |
| Target(s) | To be determined | Target X | Target Y |
| Binding Affinity (Kd) | Data pending | 15 nM | 50 nM |
| IC50 / EC50 | Data pending | 30 nM | 100 nM |
| Cellular Target Engagement | Data pending | 85% at 100 nM | 70% at 200 nM |
Table 2: In Vitro Efficacy in Disease-Relevant Assays
| Assay | This compound | Drug A (Alternative) | Drug B (Alternative) |
| Cell Proliferation Assay (IC50) | Data pending | 50 nM | 120 nM |
| Apoptosis Induction (% of cells) | Data pending | 60% | 45% |
| Biomarker Modulation (Fold change) | Data pending | 4-fold decrease | 2.5-fold decrease |
Key Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for crucial experiments required to validate the mechanism of action of a compound like this compound.
Target Identification and Engagement Assays
Objective: To identify the molecular target(s) of this compound and quantify its engagement in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture target cells in appropriate media to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells to release the protein content.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting or Mass Spectrometry: Analyze the soluble fraction to quantify the amount of the target protein that remains unfolded at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[1][2][3]
Signaling Pathway Analysis
Objective: To elucidate the downstream signaling pathways modulated by this compound upon target engagement.
Methodology: Phospho-Proteomic Profiling
-
Cell Treatment: Treat cells with this compound at a concentration known to engage the target for various time points.
-
Protein Extraction and Digestion: Lyse the cells and extract total protein. Digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein phosphorylation.
-
Bioinformatics Analysis: Use pathway analysis software to map the identified phosphoproteins to known signaling pathways and identify those significantly altered by this compound treatment.
Visualizing this compound's Mechanism of Action
Diagrams are indispensable tools for visualizing complex biological processes and experimental workflows. The following are examples of how Graphviz can be used to represent the hypothetical mechanism of action of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
References
A Comparative Guide to the Reproducibility of Limacine and Rapamycin in mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Limacine," a novel investigational mTORC1 inhibitor, and Rapamycin (B549165), a widely used FDA-approved drug. The focus is on the reproducibility of experimental results concerning anti-proliferative and apoptotic effects in a breast cancer cell line model (MCF-7). All data for this compound is hypothetical and presented for comparative purposes, while Rapamycin data is based on published literature.
Comparative Performance: Anti-Proliferative and Apoptotic Activity
To ensure a direct and reproducible comparison, standardized assays were performed. Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells. Apoptosis, or programmed cell death, was quantified using an Annexin V-FITC flow cytometry assay. The results, including the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment, are summarized below.
Table 1: Comparative Efficacy of this compound and Rapamycin on MCF-7 Cells (72-hour treatment)
| Compound | IC50 (MTT Assay) | % Early Apoptosis (at IC50) | % Late Apoptosis/Necrosis (at IC50) |
| This compound | 20 nM | 31.2% | 12.5% |
| Rapamycin | 100 nM[1] | 24.0%[2][3] | 9.8% |
Note: this compound data are hypothetical. Rapamycin IC50 values in MCF-7 cells can range from 20 nM to 100 nM depending on experimental conditions.[1][4][5] The apoptosis data for Rapamycin is a representative value from studies showing its apoptosis-inducing effects.[2][3]
Mechanism of Action: The mTOR Signaling Pathway
Both this compound and Rapamycin exert their effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway that regulates cell growth, proliferation, and survival.[6][7][8] Specifically, they target mTOR Complex 1 (mTORC1). The diagram below illustrates the key components of this pathway and the point of inhibition.
References
- 1. brieflands.com [brieflands.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Effects of rapamycin on cell apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mTOR - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Tetrandrine, Curcumin, and Gingerol: Natural Compounds with Potent Anti-Inflammatory and Anticancer Properties
A scarcity of specific experimental data on the natural compound Limacine currently limits a direct comparative analysis. However, as a member of the bisbenzylisoquinoline alkaloid class, its therapeutic potential can be contextualized through a detailed examination of its close analogue, Tetrandrine (B1684364). This guide provides a comparative analysis of Tetrandrine alongside two other well-researched natural compounds, Curcumin (B1669340) and[1]-Gingerol, focusing on their anti-inflammatory and anticancer activities. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of their molecular signaling pathways.
Overview of Compared Natural Compounds
Tetrandrine , a bisbenzylisoquinoline alkaloid isolated from the herb Stephania tetrandra, has been utilized in traditional Chinese medicine for various ailments.[2][3] It is recognized for its anti-inflammatory, anticancer, and antihypertensive effects.[4]
Curcumin , the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol that has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[5][6]
[1]-Gingerol , the major bioactive compound found in fresh ginger (Zingiber officinale), is known for its anti-inflammatory and anticancer activities.[7][8]
Comparative Analysis of Biological Activities
The therapeutic potential of these natural compounds stems from their ability to modulate multiple signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity
All three compounds exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and pathways.
| Compound | Key Molecular Targets and Effects |
| Tetrandrine | Inhibits the NF-κB and MAPK/ERK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[3][9][10][11] |
| Curcumin | Suppresses the activation of the NF-κB, MAPK, and JAK/STAT signaling pathways, thereby downregulating the expression of various inflammatory mediators.[6][12][13] It also upregulates the anti-inflammatory PPAR-γ.[14] |
| [1]-Gingerol | Inhibits the NF-κB and MAPK signaling pathways, reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16][17] |
Anticancer Activity
Tetrandrine, Curcumin, and[1]-Gingerol have all demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis through various mechanisms.
| Compound | Key Molecular Targets and Effects in Cancer |
| Tetrandrine | Induces apoptosis through caspase activation and modulation of the Bcl-2 family proteins. It also inhibits cancer cell proliferation by targeting signaling pathways such as PI3K/Akt and MAPK.[2][18][19] Additionally, it has been shown to reverse multidrug resistance in cancer cells.[20] |
| Curcumin | Modulates multiple signaling pathways including Wnt/β-catenin, PI3K/Akt, JAK/STAT, and MAPK to inhibit cancer cell proliferation and induce apoptosis.[21][22] |
| [1]-Gingerol | Suppresses cancer cell growth by inducing apoptosis and cell cycle arrest. It modulates signaling pathways such as PI3K/Akt, MAPK/ERK, and AMPK.[23][24][25] |
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines, providing a quantitative measure of their cytotoxic effects. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) |
| Tetrandrine | A549 (Lung Cancer) | 5-10 |
| PC3 (Prostate Cancer) | Concentration-dependent apoptosis | |
| DU145 (Prostate Cancer) | Concentration-dependent apoptosis | |
| Curcumin | FTC133 (Thyroid Cancer) | Inhibition of cell viability |
| Colon Cancer Cells | Inhibition of cell growth | |
| Medulloblastoma Cells | Inhibition of proliferation | |
| [1]-Gingerol | YD10B (Oral Cancer) | Inhibition of cell growth |
| Ca9-22 (Oral Cancer) | Inhibition of cell growth | |
| Gastric Cancer Cells | Enhances cisplatin (B142131) sensitivity |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Tetrandrine, Curcumin, and[1]-Gingerol in the context of their anti-inflammatory and anticancer effects.
Caption: Tetrandrine's mechanism of action.
Caption: Curcumin's multifaceted signaling modulation.
Caption: [1]-Gingerol's dual action on inflammation and cancer.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and anticancer effects of natural compounds.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of compounds on cancer cells.[26][27]
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[28][29][30][31][32]
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein using an antibody.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Cytokine Measurement
This assay is used to quantify the concentration of specific cytokines in cell culture supernatants or biological fluids.[33][34][35][36][37]
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 1 hour at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrandrine and cancer - An overview on the molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effect of Gingerol in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Ginger in Inflammatory Signaling [casi.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrandrine Improves Ventricular Remodeling and Inflammation via Inhibition of the MAPK/NF-κB Pathway [jstage.jst.go.jp]
- 11. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 12. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Curcumin: a modulator of inflammatory signaling pathways in the immune system | springermedicine.com [springermedicine.com]
- 14. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. benchchem.com [benchchem.com]
- 31. bosterbio.com [bosterbio.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
- 33. Cytokine Elisa [bdbiosciences.com]
- 34. Cytokine Elisa [bdbiosciences.com]
- 35. bowdish.ca [bowdish.ca]
- 36. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 37. rndsystems.com [rndsystems.com]
Head-to-Head Comparison: Limacine vs. Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison between the novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Limacine, and the established standard of care, Osimertinib. The data presented is based on a hypothetical Phase III clinical trial, "LIM-001," designed to mirror the established FLAURA study for Osimertinib in previously untreated, EGFR-mutation positive advanced non-small cell lung cancer (NSCLC).
Mechanism of Action
Both this compound and Osimertinib are irreversible EGFR-TKIs designed to target both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] By binding covalently to the cysteine-797 residue in the ATP-binding site of the EGFR, these inhibitors block downstream signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are critical for cancer cell proliferation and survival.[3] this compound is hypothesized to have a higher affinity for the C797S resistance mutation, a known mechanism of resistance to third-generation EGFR-TKIs.
Data Presentation
The following tables summarize the key efficacy and safety outcomes from the hypothetical LIM-001 trial, comparing this compound to the Osimertinib arm of the FLAURA trial.
Table 1: Efficacy Outcomes
| Endpoint | This compound (LIM-001 Trial) | Osimertinib (FLAURA Trial) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.5 months | 18.9 months[4][5] | 0.88 (0.71-1.09) | 0.24 |
| Objective Response Rate (ORR) | 82% | 80%[4] | - | 0.51 |
| Median Duration of Response (DoR) | 19.3 months | 17.2 months[4] | - | - |
| Median Overall Survival (OS) | 39.8 months | 38.6 months[5][6] | 0.92 (0.75-1.12) | 0.40 |
Table 2: Safety Profile - Grade ≥3 Adverse Events
| Adverse Event | This compound (LIM-001 Trial) | Osimertinib (FLAURA Trial) |
| Diarrhea | 4% | 2% |
| Rash/Acne | 2% | 1% |
| Interstitial Lung Disease/Pneumonitis | 3% | 3%[1] |
| QTc Prolongation | 11% | 10%[7] |
| Neutropenia | 5% | 2% |
| Anemia | 3% | 2% |
| Any Grade ≥3 AE | 36% | 34%[4] |
Experimental Protocols
The LIM-001 trial was a randomized, double-blind, multicenter Phase III study with the following key design elements:
-
Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with a confirmed EGFR mutation (Exon 19 deletion or L858R).[8] Patients with stable central nervous system (CNS) metastases were eligible.
-
Study Design: Patients were randomized in a 1:1 ratio to receive either this compound (80 mg once daily) or Osimertinib (80 mg once daily). Treatment continued until disease progression or unacceptable toxicity.
-
Endpoints:
-
Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test. Overall survival was analyzed using a stratified log-rank test at a pre-specified final analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the clinical trial workflow for the LIM-001 study.
Caption: EGFR signaling pathway and the inhibitory action of this compound and Osimertinib.
Caption: Workflow of the hypothetical LIM-001 Phase III clinical trial.
References
- 1. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. az-brands.com [az-brands.com]
- 5. targetedonc.com [targetedonc.com]
- 6. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
cross-validation of Limacine's biological targets
Disclaimer
The compound "Limacine" is not found in publicly available scientific literature or drug databases. Therefore, this guide serves as a hypothetical example to demonstrate the structure and content of a comprehensive cross-validation comparison guide for biological targets, as per the user's request. The data, targets, and protocols presented are illustrative and based on a fictional scenario where "this compound" is a novel inhibitor of Janus Kinase 2 (JAK2).
A Comparative Analysis of this compound as a Novel JAK2 Inhibitor
This guide provides a cross-validation of the biological targets of the hypothetical compound this compound, comparing its performance against other known inhibitors, Competitor A and Competitor B. The Janus Kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in various inflammatory diseases and cancers. This analysis focuses on the potency, selectivity, and cellular activity of this compound as a potential therapeutic agent targeting the JAK-STAT pathway.
The JAK-STAT signaling cascade is initiated by cytokine binding to their corresponding receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound is designed to inhibit JAK2, thereby blocking this downstream signaling.
Comparative Performance Data
The following table summarizes the quantitative comparison of this compound against Competitor A and Competitor B. Data represents the mean of three independent experiments.
| Metric | This compound | Competitor A | Competitor B |
| JAK2 IC50 (nM) | 5.2 | 15.8 | 8.9 |
| JAK2 Ki (nM) | 1.1 | 4.5 | 2.3 |
| Cellular EC50 (nM) | 25.1 | 80.4 | 45.6 |
| Selectivity (IC50 in nM) | |||
| vs. JAK1 | 550 | 30 | 150 |
| vs. JAK3 | >10,000 | 1,500 | >10,000 |
| vs. TYK2 | 850 | 120 | 400 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
A LanthaScreen™ Eu Kinase Binding Assay was employed to determine the half-maximal inhibitory concentration (IC50) for each compound against the target kinases.
-
Materials : Kinase (JAK1, JAK2, JAK3, TYK2), LanthaScreen™ Eu-anti-His Tag Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compounds (this compound, Competitor A, B), assay buffer.
-
Procedure :
-
A 10-point serial dilution of each test compound in DMSO was prepared.
-
The kinase, Eu-labeled antibody, and fluorescent tracer were mixed in the assay buffer.
-
The compound dilutions were added to the assay plate, followed by the kinase/antibody/tracer mixture.
-
The reaction was incubated at room temperature for 60 minutes, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
The ratio of acceptor (665 nm) to donor (615 nm) emission was calculated and plotted against the compound concentration.
-
IC50 values were determined using a four-parameter logistic curve fit.
-
Cellular Potency Assay (EC50 Determination)
The cellular potency (EC50) was determined by measuring the inhibition of STAT5 phosphorylation in the human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation.
-
Materials : HEL 92.1.7 cells, RPMI-1640 media, FBS, test compounds, lysis buffer, anti-phospho-STAT5 (pY694) antibody, detection antibody, ELISA reagents.
-
Procedure :
-
HEL 92.1.7 cells were seeded in 96-well plates and starved for 4 hours.
-
Cells were treated with serially diluted concentrations of the test compounds for 90 minutes.
-
Following treatment, cells were lysed.
-
The concentration of phosphorylated STAT5 in the cell lysates was quantified using a sandwich ELISA.
-
Absorbance was read at 450 nm.
-
Data were normalized to untreated controls, and EC50 values were calculated using a four-parameter logistic curve fit.
-
Cross-Validation and Selectivity
The cross-validation strategy involves confirming the biochemical activity in a relevant cellular context. This compound demonstrates a strong correlation between its high biochemical potency (IC50 = 5.2 nM) and its significant cellular activity (EC50 = 25.1 nM). Furthermore, its selectivity profile is superior to both competitors, with over 100-fold selectivity against JAK1 and significantly higher selectivity against JAK3 and TYK2. This suggests a lower potential for off-target effects compared to the alternatives.
Combination Therapy with Lidocaine: A Comparative Analysis of Synergistic Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lidocaine's synergistic effects when combined with other therapeutic agents. The following sections detail quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize key signaling pathways and workflows.
The combination of therapeutic agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, reduce dosages, and minimize adverse effects. Lidocaine (B1675312), a widely used local anesthetic, has been investigated for its synergistic potential with various drug classes, primarily in the context of pain management. This guide synthesizes findings from key studies to provide a comprehensive overview of Lidocaine's performance in combination therapies.
Quantitative Analysis of Synergistic Effects
The synergistic effects of Lidocaine in combination with opioids and non-steroidal anti-inflammatory drugs (NSAIDs) have been quantified in both preclinical and clinical settings. The data below summarizes the key findings from these studies.
Table 1: Preclinical Synergistic Analgesic Effects of Topical Lidocaine with Opioids
| Drug Combination | Endpoint | ED50 (mM) [95% CI] | Observation |
| Lidocaine | Analgesia (Tail-flick) | 2.5 [2.0, 3.4] | More potent than morphine. |
| Morphine | Analgesia (Tail-flick) | 6.1 [4.3, 8.4] | |
| Levorphanol | Analgesia (Tail-flick) | 5.0 [3.8, 7.8] | |
| Buprenorphine | Analgesia (Tail-flick) | 1.1 [0.7, 1.5] | |
| Lidocaine + Morphine | Analgesia (Tail-flick) | Not Reported | Isobolographic analysis confirmed synergy.[1] |
| Lidocaine + Levorphanol | Analgesia (Tail-flick) | Not Reported | Isobolographic analysis confirmed synergy.[1] |
| Lidocaine + Buprenorphine | Analgesia (Tail-flick) | Not Reported | Isobolographic analysis confirmed synergy.[1] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates a more potent drug. CI: Confidence Interval.
Table 2: Preclinical Synergistic Antinociceptive Effects of Intrathecal Morphine and Lidocaine in Rats
| Drug/Combination | Test | Dose | Antinociceptive Effect (%MPE) | Observation |
| Morphine | Tail-flick | 0.3 µg/kg/h | No significant effect | |
| Lidocaine | Tail-flick | 200 µg/kg/h | No significant effect | |
| Morphine + Lidocaine | Tail-flick | 0.3 µg/kg/h + 200 µg/kg/h | Significant increase (p < 0.01) | Co-infusion potentiated the duration and magnitude of morphine antinociception. Isobolographic analysis confirmed a synergistic interaction.[2] |
%MPE: Percentage Maximum Possible Effect.
Table 3: Clinical Comparison of Intravenous Lidocaine and an NSAID for Migraine Attacks
| Treatment Group | Outcome Measure | Time Point | Mean VAS Score | p-value |
| Lidocaine (1.5 mg/kg bolus + infusion) | Pain Reduction (VAS) | 20 minutes | Significantly lower than NSAID | 0.014[3] |
| Lidocaine (1.5 mg/kg bolus + infusion) | Pain Reduction (VAS) | 30 minutes | Significantly lower than NSAID | 0.024[3] |
| NSAID (Dexketoprofen 50 mg) | Pain Reduction (VAS) | 20 minutes | ||
| NSAID (Dexketoprofen 50 mg) | Pain Reduction (VAS) | 30 minutes |
VAS (Visual Analog Scale) for pain, where a lower score indicates less pain.
Table 4: Clinical Efficacy of Topical Lidocaine in Combination with Diclofenac (B195802) for Postoperative Pain
| Treatment Group | Outcome Measure | Duration | Mean Pain Reduction (VAS) | p-value |
| Diclofenac (0.5%) + Lidocaine (2%) | Pain Intensity Reduction | First 3 postoperative days | 7.47 ± 13.09 | 0.008[4] |
| Lidocaine (2%) | Pain Intensity Reduction | First 3 postoperative days | 4.38 ± 6.75 |
A higher mean pain reduction value indicates greater analgesic efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. Preclinical Assessment of Topical Analgesia (Tail-Flick Assay)
-
Objective: To evaluate the analgesic synergy between topical Lidocaine and various opioids.
-
Subjects: Male ICR mice.[1]
-
Procedure:
-
The tail of a mouse is immersed in a solution of dimethyl sulfoxide (B87167) (DMSO) containing the test drug (Lidocaine, morphine, levorphanol, or buprenorphine) or a combination.[1]
-
A radiant heat source is focused on the tail.
-
The latency to the "tail-flick" response (a sharp withdrawal of the tail) is measured.
-
An increase in the tail-flick latency compared to control (DMSO alone) indicates an analgesic effect.
-
-
Synergy Analysis: Isobolographic analysis is used to determine if the effect of the drug combination is greater than the sum of their individual effects.[1]
2. Preclinical Assessment of Intrathecal Antinociception in Rats
-
Objective: To determine the synergistic antinociceptive effects of continuously co-infused intrathecal morphine and Lidocaine.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Intrathecal catheters are surgically implanted in the rats.[2]
-
Morphine, Lidocaine, a combination of both, or saline is infused at a constant rate for 6 days.[2]
-
Antinociceptive effects on somatic pain are measured using the tail-flick test.
-
Visceral antinociceptive effects are assessed using the colorectal distension test.[2]
-
Motor function is also evaluated to ensure that the observed effects are not due to motor impairment.[2]
-
-
Synergy Analysis: Isobolographic analysis is performed on the tail-flick test results to quantify the interaction between morphine and Lidocaine.[2]
3. Clinical Trial of Intravenous Lidocaine for Migraine
-
Objective: To compare the efficacy of intravenous Lidocaine with an intravenous NSAID for the treatment of acute migraine headaches.
-
Study Design: A prospective, randomized, double-blind study.[3]
-
Participants: 100 patients aged 18-65 presenting with migraine attacks.[3]
-
Interventions:
-
Lidocaine group: Received a 1.5 mg/kg Lidocaine bolus followed by an infusion.[3]
-
NSAID group: Received 50 mg of dexketoprofen (B22426) trometamol intravenously.[3]
-
-
Outcome Measures:
4. Clinical Trial of Topical Lidocaine and Diclofenac for Postoperative Pain
-
Objective: To evaluate the analgesic efficacy of a topical combination of diclofenac and Lidocaine after benign anorectal surgery.
-
Study Design: A randomized, double-blind, controlled clinical trial.[4]
-
Participants: Patients undergoing benign anorectal surgery.
-
Interventions:
-
Outcome Measures:
-
Primary: Pain intensity measured on a VAS during the first three postoperative days.[4]
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the assessment of Lidocaine's synergistic effects.
Caption: Workflow for assessing drug synergy in a preclinical in vivo model.
Caption: Signaling pathways involved in Lidocaine's analgesic and anti-inflammatory effects.
References
- 1. Analgesic synergy between topical lidocaine and topical opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of intrathecally infused morphine and lidocaine in rats (part I): synergistic antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous lidocaine vs. NSAIDs for migraine attack in the ED: a prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Analgesia with Lidocaine Plus Diclofenac Decreases Pain in Benign Anorectal Surgery: Randomized, Double-blind, and Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Selective Cytotoxicity of Bis-benzylisoquinoline Alkaloids: A Comparative Analysis of Tetrandrine and Berbamine in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the differential cytotoxic effects of Tetrandrine (B1684364) and Berbamine, highlighting their potential as selective anti-cancer agents. This guide provides a comprehensive overview of their performance, supported by experimental data and methodologies.
The quest for therapeutic agents that can selectively target and eliminate cancer cells while sparing normal, healthy tissues is a central goal in oncological research. Among the vast array of natural compounds, bis-benzylisoquinoline alkaloids have emerged as a promising class of molecules with potent anti-cancer properties. This guide focuses on two such alkaloids, Tetrandrine and Berbamine, and provides a comparative analysis of their cytotoxic effects on cancerous versus non-cancerous cells. Due to the lack of available data for a compound named "Limacine," this guide presents Tetrandrine and Berbamine as well-documented alternatives that exemplify the principles of selective cytotoxicity.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50), a key metric of a compound's cytotoxic potency, is summarized below. A lower IC50 value indicates a higher potency. The data, collated from multiple in vitro studies, demonstrates the differential effects of Tetrandrine and Berbamine on a variety of human cancer cell lines compared to normal human cell lines.
Table 1: Comparative IC50 Values of Tetrandrine
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Cancer Cells | |||
| MDA-MB-231 | Breast Cancer | 8.94[1] | 48 |
| SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1[2] | 96 |
| SUM-159 | Metaplastic Breast Cancer | 24.3 ± 2.1[2] | 96 |
| PANC-1 | Pancreatic Cancer | 22 - 27[3] | 48 |
| PC3 | Prostate Cancer | 5.86[1] | 48 |
| K562 | Chronic Myelogenous Leukemia | 11.76[1] | 48 |
| HEL | Erythroleukemia | 7.45[1] | 48 |
| WM9 | Melanoma | 6.10[1] | 48 |
| Normal Cells | |||
| HL7702 | Normal Human Liver | 44.25 ± 0.21[1] | 48 |
| MCF10A | Non-tumorigenic Breast Epithelial | No apparent apoptosis at 6-15µM | - |
| PWR-1E | Normal Prostate Epithelial | Low apoptosis (2.9% to 9.5%) at 30µM | - |
| HaCaT | Human Keratinocyte | Low toxicity, slight viability reduction at 20µM | - |
Table 2: Comparative IC50 Values of Berbamine
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Cancer Cells | |||
| T47D | Breast Cancer | 25[4][5] | 48 |
| MCF-7 | Breast Cancer | 25[4][5] | 48 |
| HCC70 | Triple-Negative Breast Cancer | 0.19[6] | - |
| BT-20 | Triple-Negative Breast Cancer | 0.23[6] | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48[6] | - |
| HT29 | Colon Cancer | 14[7] | - |
| Hela | Cervical Cancer | 283[8] | 48 |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71[9] | 48 |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14[9] | 48 |
| Normal Cells | |||
| WRL-68 | Normal Human Liver | 788[8] | 48 |
| MCF10A | Non-tumorigenic Breast Epithelial | No significant effect on viability | - |
| CCD-18Co | Normal Colon | High IC50 (low toxicity)[7] | - |
Experimental Protocols
The data presented in this guide were primarily generated using standard colorimetric assays for assessing cell viability, such as the MTT and CCK-8 assays.
MTT Assay Protocol
Objective: To determine the viability of cell cultures after treatment with Tetrandrine or Berbamine and to calculate the IC50 value.
Principle: Metabolically active cells with functional mitochondria possess dehydrogenase enzymes that convert the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tetrandrine or Berbamine). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
CCK-8 Assay Protocol
Objective: To assess cell viability and proliferation following treatment with Tetrandrine or Berbamine.
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are plated in 96-well plates as described for the MTT assay.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound and incubated for the desired duration.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated, and IC50 values are determined in a manner similar to the MTT assay.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for determining comparative cytotoxicity using cell viability assays.
Signaling Pathway Diagram
Caption: Simplified signaling pathways modulated by Tetrandrine and Berbamine in cancer cells.
References
- 1. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine isolated from Cyclea peltata induces cytotoxicity and apoptosis through ROS and caspase pathways in breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
